Bis-propargyl-PEG1
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-prop-2-ynoxyethoxy)prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWCSPBGKGOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124238-56-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124238-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501174405 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124238-56-8, 40842-04-4 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene Glycol 1,2-Bis(2-propynyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure of Bis-propargyl-PEG1
For researchers and professionals in the field of drug development, a precise understanding of the molecular architecture of linker molecules is paramount. This guide provides a detailed examination of the structure of Bis-propargyl-PEG1, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Molecular Composition and Connectivity
This compound is a derivative of polyethylene glycol (PEG) characterized by a single ethylene glycol unit.[1] This central PEG1 core is symmetrically flanked by two propargyl groups, one at each terminus. The molecular formula for this compound is C8H10O2.[2]
The core structure consists of an ether linkage characteristic of PEG molecules. Each end of this short PEG chain is covalently bonded to a propargyl group. The propargyl group is a functional group containing a terminal alkyne (a carbon-carbon triple bond), which is crucial for its utility in "click chemistry" reactions.[2][3] Specifically, the alkyne moieties can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups.[2][3]
This bifunctional nature, with two reactive alkyne ends, makes this compound a valuable crosslinking agent in the construction of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce targeted protein degradation.[3][4][5]
Structural Representation
To visually elucidate the molecular arrangement of this compound, a two-dimensional structural diagram is presented below. This representation details the atomic connectivity within the molecule.
Caption: 2D structure of this compound.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound can vary, a general approach involves the reaction of ethylene glycol with a propargyl halide, such as propargyl bromide, in the presence of a base. A related synthesis of a propargyl-terminated PEG involved dissolving carboxyl-PEG-hydroxyl and potassium hydroxide in DMF, followed by the dropwise addition of propargyl bromide.[6] The reaction mixture is typically stirred at an elevated temperature to facilitate the etherification reaction.[6] Purification of the final product is often achieved through extraction and column chromatography to ensure high purity for subsequent applications in bioconjugation and PROTAC synthesis.
Quantitative Data Summary
The key quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H10O2 | [2] |
| Molecular Weight | 138.16 g/mol | [2] |
| CAS Number | 40842-04-4 | [3] |
| PEG Units | 1 | [1] |
| Functional Groups | 2 x Alkyne | [2][3] |
This in-depth guide provides a foundational understanding of the structure and key properties of this compound, equipping researchers and drug development professionals with the necessary knowledge for its effective application in their work.
References
An In-depth Technical Guide to Bis-propargyl-PEG1: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG1, systematically named 1,2-bis(prop-2-yn-1-yloxy)ethane, is a homobifunctional crosslinker containing a single polyethylene glycol (PEG) unit. Its terminal alkyne groups make it a valuable reagent in bioconjugation and medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, this compound offers improved solubility and pharmacokinetic properties to the molecules it connects. The propargyl groups readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the efficient and specific covalent linkage of molecules bearing azide functionalities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant experimental protocols for this compound.
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is not extensively reported in peer-reviewed literature. Therefore, some values are based on structurally similar compounds and established chemical principles.
| Property | Value | Source/Comment |
| Systematic Name | 1,2-bis(prop-2-yn-1-yloxy)ethane | IUPAC Nomenclature |
| Synonyms | This compound | Common Name |
| Molecular Formula | C₈H₁₀O₂ | |
| Molecular Weight | 138.16 g/mol | |
| Appearance | Colorless to light yellow oil | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Inferred from supplier data for similar PEG linkers |
| Stability | Stable under standard laboratory conditions. Should be stored under an inert atmosphere to prevent oxidation of the alkyne groups. | General stability of ethers and alkynes |
| Reactivity | The terminal alkyne groups are highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. | Key functionality for bioconjugation |
Spectral Data (Predicted and from Analogous Compounds)
| Analysis | Expected/Analogous Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (s, 4H, O-CH₂-C≡), ~3.7 (s, 4H, O-CH₂-CH₂-O), ~2.4 (t, 2H, C≡C-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~80 (C≡C-H), ~75 (C≡C-H), ~70 (O-CH₂-CH₂-O), ~59 (O-CH₂-C≡) |
| Mass Spec (ESI-MS) | m/z: [M+Na]⁺ expected around 161.05 |
| FT-IR | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1100 (C-O-C stretch) |
Synthesis of this compound
The synthesis of this compound can be readily achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This involves the reaction of an alkoxide with a primary alkyl halide. In this case, the diol, ethylene glycol (the PEG1 component), is deprotonated with a strong base to form the dialkoxide, which then reacts with propargyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil. The NaH is washed with anhydrous THF to remove the mineral oil. Anhydrous THF is then added to the flask to create a slurry.
-
Formation of the Dialkoxide: A solution of ethylene glycol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred slurry of NaH at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Propargylation: The reaction mixture is cooled back to 0 °C, and a solution of propargyl bromide (2.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a colorless to light yellow oil.
Applications in PROTAC Technology
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a prime candidate, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Caption: The catalytic cycle of a PROTAC, inducing proximity between a target protein and an E3 ligase.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
The synthesis of a PROTAC using this compound as a linker typically involves a convergent approach where the target-binding ligand and the E3 ligase-binding ligand are functionalized with azide groups and then "clicked" onto the bis-alkyne linker.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound and click chemistry.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized target protein ligand
-
Azide-functionalized E3 ligase ligand
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the azide-functionalized ligands, this compound, CuSO₄, sodium ascorbate, and TBTA (if used) in a suitable solvent.
-
Reaction Setup: In a reaction vial, combine the azide-functionalized target protein ligand (1.0 equivalent), the azide-functionalized E3 ligase ligand (1.0 equivalent), and this compound (1.0 equivalent).
-
Addition of Reagents: To the stirred solution, add the CuSO₄ solution (0.1 equivalents) and TBTA solution (0.1 equivalents, if used).
-
Initiation of Reaction: Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (0.5 equivalents).
-
Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by TLC or LC-MS until completion.
-
Purification: Upon completion, the reaction mixture is purified, typically by preparative HPLC, to isolate the desired PROTAC molecule.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its bifunctional nature, coupled with the biocompatibility and solubility-enhancing properties of the PEG spacer, makes it an ideal linker for constructing complex biomolecules, most notably PROTACs. The straightforward synthesis via Williamson ether synthesis and the high efficiency of the subsequent click chemistry reactions allow for the rapid and modular assembly of novel chemical entities. This guide provides the foundational knowledge and protocols necessary for the effective utilization of this compound in research and development.
molecular weight of Bis-propargyl-PEG1
An In-depth Technical Guide to Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a bifunctional linker critical in the fields of bioconjugation and drug development. This document details its molecular characteristics, applications, and includes generalized experimental protocols for its use.
This compound is a derivative of polyethylene glycol (PEG) that contains two terminal propargyl groups.[1] The "PEG1" designation indicates a single ethylene glycol unit within the core structure. These terminal alkyne groups make it a valuable reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This allows for the efficient and specific conjugation of two azide-containing molecules.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 138.16 g/mol | [3] |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| CAS Number | 40842-04-4 | [2][3] |
| Density | 0.9502 g/cm³ | [2] |
| Solubility in DMSO | 100 mg/mL (723.80 mM) | [3] |
Chemical Structure and Physical Properties
-
Chemical Structure (SMILES): C#CCOCCOCC#C[2]
-
Appearance: Yellow to brown liquid[2]
-
Storage Conditions: Should be stored at 4°C under a nitrogen atmosphere.[2][3] When dissolved in a solvent, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[2][3]
Applications in Research and Drug Development
The primary application of this compound is as a homobifunctional linker molecule. Its ability to react with azide-functionalized molecules makes it particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]
In the context of PROTACs, this compound can serve as the central linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these protocols for their specific experimental conditions and reagents.
Protocol for Molecular Weight Verification by Mass Spectrometry
This protocol outlines a general procedure for confirming the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent suitable for ESI-MS, such as acetonitrile or methanol with 0.1% formic acid.
-
-
Instrumentation Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
-
Set the instrument to positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for a stable signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra over a relevant m/z range (e.g., 100-500 m/z).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The expected m/z for [M+H]⁺ of this compound (C₈H₁₀O₂) is approximately 139.07.
-
Other adducts, such as sodium [M+Na]⁺ (approx. 161.05 m/z), may also be observed.
-
Generalized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general workflow for conjugating an azide-containing molecule to this compound.
-
Reagent Preparation:
-
Dissolve this compound and the azide-containing molecules in a suitable solvent system (e.g., a mixture of DMSO and aqueous buffer).
-
Prepare fresh stock solutions of the catalyst and reducing agent:
-
Copper(II) sulfate (e.g., 100 mM in water).
-
Sodium ascorbate (e.g., 1 M in water).
-
-
-
Reaction Setup:
-
In a reaction vessel, combine this compound and the azide-functionalized molecule(s) in the desired stoichiometric ratio.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Initiate the reaction by adding the copper(II) sulfate solution. The final concentration of copper is typically in the range of 0.1-1 mM.
-
-
Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate. The purification method will depend on the properties of the product and may include silica gel chromatography, preparative High-Performance Liquid Chromatography (HPLC), or precipitation.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
-
References
An In-Depth Technical Guide to Bis-propargyl-PEG1: A Versatile Linker for Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
Introduction
Bis-propargyl-PEG1, a member of the polyethylene glycol (PEG) family of linkers, is a valuable tool in modern chemical biology and drug discovery. Its bifunctional nature, featuring two terminal propargyl groups, makes it an ideal candidate for crosslinking and molecular scaffolding. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis-Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a short-chain PEG derivative with defined chemical and physical characteristics. A summary of its key properties is presented in the table below.
| Property | Value |
| CAS Number | 40842-04-4 |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Liquid |
| Color | Yellow to brown |
| SMILES | C#CCOCCOCC#C |
| Storage Conditions | 4°C, stored under nitrogen |
Synthesis of this compound
While specific proprietary synthesis methods may vary between suppliers, a general and plausible synthetic route to this compound involves the Williamson ether synthesis. This method would typically start from diethylene glycol and propargyl bromide in the presence of a base.
General Synthetic Scheme:
-
Deprotonation: Diethylene glycol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the terminal hydroxyl groups, forming a dialkoxide.
-
Nucleophilic Substitution: The resulting dialkoxide acts as a nucleophile and reacts with two equivalents of propargyl bromide. The alkoxide displaces the bromide in an SN2 reaction, forming the bis-propargyl ether.
-
Workup and Purification: The reaction mixture is then quenched, and the product is extracted and purified, typically by column chromatography, to yield pure this compound.
Applications in Bioconjugation and PROTACs
The terminal alkyne groups of this compound are key to its utility, primarily through their participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific covalent linkage of this compound to molecules containing azide functionalities.[1]
A significant application of this linker is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] this compound can serve as the central linker in a PROTAC, connecting the target protein ligand and the E3 ligase ligand.[3]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol provides a general method for the conjugation of an azide-containing biomolecule to this compound.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand to improve biocompatibility)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO or DMF) for dissolving this compound
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-functionalized biomolecule in a suitable buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
(Optional) Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in the desired molar ratio (a slight excess of the linker may be used).
-
Add the degassed buffer to achieve the final desired reaction concentration.
-
If using THPTA, add it to the reaction mixture at this stage.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Immediately add the freshly prepared sodium ascorbate stock solution to initiate the click reaction. The solution may change color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for protein conjugation).
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents using techniques such as size-exclusion chromatography, dialysis, or HPLC.
-
Visualizations
Caption: A simplified workflow for bioconjugation using this compound via a copper-catalyzed click reaction.
Caption: The mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Suppliers
This compound is available from a number of chemical suppliers that specialize in reagents for biomedical research and drug discovery. These include, but are not limited to:
-
MedchemExpress
-
Ambeed
-
TargetMol
This compound is a versatile and valuable linker molecule with significant applications in bioconjugation and the development of novel therapeutics such as PROTACs. Its well-defined structure and reactivity through click chemistry provide researchers with a powerful tool for the precise construction of complex biomolecular architectures. As the field of targeted protein degradation continues to expand, the utility of linkers like this compound is expected to grow in importance.
References
Solubility Profile of Bis-propargyl-PEG1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bis-propargyl-PEG1, a homobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Understanding the solubility of this linker is critical for its effective handling, storage, and application in complex synthetic workflows, particularly in drug development where formulation and delivery are paramount.
Core Physical and Chemical Properties
This compound, also known as 1,2-Bis(prop-2-yn-1-yloxy)ethane, is a short-chain polyethylene glycol derivative. Its structure, comprising a single PEG unit flanked by two propargyl groups, imparts a degree of hydrophilicity while the terminal alkyne groups provide reactive handles for conjugation.
| Property | Value |
| Chemical Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| CAS Number | 40842-04-4 |
| Appearance | Yellow to brown liquid |
| Density | ~0.9502 g/cm³ |
Quantitative Solubility Data
Precise solubility data for this compound in a wide range of organic solvents is not extensively published. However, data from suppliers provides key quantitative metrics, particularly for solvents and systems relevant to biomedical research.
The following table summarizes the available quantitative solubility data for this compound.
| Solvent / System | Concentration | Molarity (approx.) | Method / Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 723.80 mM[1] | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 18.09 mM[1] | In vivo formulation resulting in a clear solution. The saturation point was not determined.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 18.09 mM[1] | In vivo formulation resulting in a clear solution. The saturation point was not determined.[1] |
Qualitative and Inferred Solubility Profile
Based on the solubility of structurally similar short-chain propargyl-PEG derivatives and the general properties of polyethylene glycols, a qualitative solubility profile can be inferred. Short-chain PEGs are generally soluble in water and a range of polar organic solvents. The presence of the ether linkages contributes to this polarity.
The following table provides an inferred solubility profile for this compound in common laboratory solvents. This information is based on data for related compounds and should be used as a guideline, with experimental verification recommended.
| Solvent | Inferred Solubility | Rationale / Notes |
| Water | Soluble | A related compound, N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester), is reported to be soluble in water. Short-chain PEGs are generally water-soluble. |
| Dichloromethane (DCM) | Soluble | Related propargyl-PEG esters are reported to be soluble in DCM. |
| Dimethylformamide (DMF) | Soluble | Related propargyl-PEG esters are reported to be soluble in DMF. |
| Ethanol | Likely Soluble | PEGs are generally soluble in ethanol. |
| Methanol | Likely Soluble | PEGs are generally soluble in methanol. |
| Acetonitrile | Likely Soluble | PEGs are generally soluble in acetonitrile. |
| Tetrahydrofuran (THF) | Likely Soluble | PEGs are generally soluble in THF. |
| Toluene | Likely Soluble | PEGs are generally soluble in toluene. |
| Hexane | Likely Insoluble | PEGs exhibit poor solubility in nonpolar aliphatic hydrocarbons. |
| Chloroform | Likely Soluble | PEGs are generally soluble in chloroform. |
Experimental Protocols
For researchers requiring precise solubility measurements in a specific solvent system, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD/CAD) or another quantitative analytical method.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent or a compatible solvent (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Record the exact mass of the compound added.
-
Add a precise volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the supernatant remains constant.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.
-
-
Analysis:
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC method or another suitable analytical technique.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mM.
-
Visualized Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
References
Navigating the Handling of Bis-propargyl-PEG1: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Bis-propargyl-PEG1, a homobifunctional linker featuring a single polyethylene glycol (PEG) unit flanked by two propargyl groups, is a critical reagent in the construction of complex biomolecules and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its propargyl terminals readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient conjugation of molecules bearing azide functionalities. The central PEG moiety enhances solubility and can favorably influence the pharmacokinetic properties of the final conjugate.
This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing from supplier recommendations and scientific literature on related PEGylated compounds. It also outlines putative degradation pathways and provides detailed experimental protocols for stability assessment, empowering researchers to ensure the integrity of this vital chemical tool.
Recommended Storage and Handling
Proper storage is paramount to maintaining the chemical integrity and reactivity of this compound. The following table summarizes the recommended conditions for both the neat compound and solutions.
| Condition | Temperature | Duration | Atmosphere | Notes |
| Neat Compound | -20°C | Long-term | Inert (e.g., Nitrogen, Argon) | Recommended for optimal stability. |
| Stock Solution | -80°C | Up to 6 months | Inert (e.g., Nitrogen) | Prepare in a suitable dry, aprotic solvent such as anhydrous DMSO or DMF.[1] |
| -20°C | Up to 1 month | Inert (e.g., Nitrogen) | For shorter-term storage of solutions.[1] |
Handling Precautions:
-
Hygroscopic Nature: PEG derivatives can be hygroscopic. It is crucial to handle this compound in a dry environment and to minimize its exposure to atmospheric moisture.
-
Inert Atmosphere: To prevent potential oxidation, especially of the terminal alkynes and the polyether backbone, it is best practice to handle the compound under an inert atmosphere, such as nitrogen or argon.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions to prevent degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, the stability of the PEG backbone and terminal alkyne functionalities can be inferred from studies on related molecules.
| Stress Factor | Potential Impact on this compound |
| Oxidation | The polyether backbone of PEG is susceptible to auto-oxidation, which can be initiated by light, heat, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.[2][3] The terminal propargyl groups may also be susceptible to oxidative degradation. |
| pH | While the ether linkages of the PEG backbone are generally stable to a wide pH range, extreme acidic or basic conditions can promote hydrolysis, particularly at elevated temperatures. The stability of the propargyl groups is generally good under neutral and acidic conditions, but they can be unstable in the presence of strong bases. |
| Temperature | Elevated temperatures can accelerate oxidative degradation of the PEG backbone.[3][4] It is crucial to adhere to the recommended storage temperatures to minimize thermal degradation. |
The following diagram illustrates a putative degradation pathway for this compound, focusing on the oxidation of the polyether backbone, a common degradation route for PEG-containing molecules.
Caption: Putative oxidative degradation pathway of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and reactivity of this compound, particularly after prolonged storage or when used in sensitive applications, a stability assessment is recommended. The following are generalized protocols for conducting such studies.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and detecting the formation of non-volatile degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound reference standard.
-
Sample of this compound to be tested.
-
Solvent for sample preparation (e.g., acetonitrile/water mixture).
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in the solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (if using UV) or as appropriate for ELSD.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the reference standard and the test sample.
-
Compare the chromatogram of the test sample to that of the reference standard.
-
Calculate the purity of the test sample by determining the area percentage of the main peak relative to the total peak area. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solution and as a solid).
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples using the HPLC method described above or by LC-MS to identify and characterize the degradation products.
Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for handling and storing this compound and the logical relationship of factors influencing its stability.
Caption: Recommended workflow for handling and storing this compound.
Caption: Key environmental factors that influence the stability of this compound.
By adhering to the storage and handling guidelines outlined in this document and, when necessary, performing stability assessments, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible experimental outcomes in their drug discovery and development endeavors.
References
The Core of Connectivity: An In-depth Technical Guide to the Bis-propargyl-PEG1 Linker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation and bioconjugation, the choice of a chemical linker is a critical determinant of a molecule's success. The Bis-propargyl-PEG1 linker, a compact and versatile building block, has emerged as a valuable tool for the precise construction of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), complete with detailed experimental protocols and visual workflows.
Physicochemical Properties of this compound
This compound is a homobifunctional linker featuring two terminal alkyne groups, making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] Its short polyethylene glycol (PEG) chain imparts favorable solubility and pharmacokinetic properties.[2]
Table 1: Physicochemical and Supplier Data for this compound
| Property | Value | Source |
| Chemical Name | 1,2-Bis(prop-2-yn-1-yloxy)ethane | N/A |
| CAS Number | 40842-04-4 | [1] |
| Molecular Formula | C₈H₁₀O₂ | MedchemExpress |
| Molecular Weight | 138.16 g/mol | MedchemExpress |
| Purity | Typically ≥98.0% | [1] |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility (In Vitro) | DMSO: ≥100 mg/mL (723.80 mM) (ultrasonic needed) | MedchemExpress |
| Storage Conditions | Powder: 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Solubility | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.09 mM) | Results in a clear solution. Prepare freshly on the day of use. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.09 mM) | Results in a clear solution. Prepare freshly on the day of use. | [1] |
The Role of this compound in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][3] The linker is a critical component that connects the target protein ligand to the E3 ligase ligand. The length and composition of the linker, such as the short PEG chain in this compound, can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4][5]
The two propargyl groups of this compound allow for the sequential or simultaneous attachment of two different azide-modified molecules, such as a target protein ligand and an E3 ligase ligand, via click chemistry. This modular approach facilitates the rapid synthesis of PROTAC libraries with varying ligands for optimization.[2][5]
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
A well-studied example of PROTAC-mediated protein degradation is the targeting of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, including c-Myc.[6][7][8] The following diagram illustrates the signaling pathway of a BRD4-targeting PROTAC.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs synthesized using linkers like this compound.
Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a two-step CuAAC reaction to synthesize a heterobifunctional PROTAC.
Materials:
-
Azide-functionalized target protein ligand (e.g., Azido-JQ1)
-
Azide-functionalized E3 ligase ligand (e.g., Azido-Pomalidomide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethylformamide (DMF), water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Step 1: Monoconjugation of the First Ligand:
-
In a reaction vial, dissolve the azide-functionalized target protein ligand (1.0 eq) and this compound (1.2 eq) in DMF.
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water and a premixed solution of CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, the mono-alkyne functionalized ligand can be purified by preparative reverse-phase HPLC.[9]
-
-
Step 2: Conjugation of the Second Ligand:
-
Dissolve the purified mono-alkyne functionalized ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.2 eq) in DMF.
-
Repeat steps 1.2 to 1.5.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.[9]
-
Characterization of the PROTAC Conjugate
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire ¹H NMR spectra to confirm the presence of characteristic peaks from both ligands and the linker. The formation of the triazole ring in the click reaction will result in a new singlet peak typically between δ 7.5 and 8.5 ppm. The disappearance of the terminal alkyne proton peak (around δ 2.5 ppm) from this compound and the azide-adjacent proton signals will also indicate a successful reaction.[10][11]
-
¹³C NMR: Confirm the formation of the triazole ring by the appearance of new quaternary carbon signals in the aromatic region.
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (e.g., ESI-TOF) to confirm the molecular weight of the final PROTAC conjugate. The observed mass should match the calculated exact mass of the expected product.
Purification of the PROTAC Conjugate
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To achieve high purity of the final PROTAC conjugate.[9][]
-
Column: A C18 or C4 column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Dissolve the crude product in a suitable solvent (e.g., DMSO) and inject it onto the column.
-
Elute the product using a linear gradient of increasing Mobile Phase B.
-
Collect fractions and analyze them by analytical HPLC and MS to identify the pure product.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Assessment of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.[13][14]
Materials:
-
Cell line expressing the target protein (e.g., HCC1806 for BRD4)[7]
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and PROTAC Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC compound (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[14]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for synthesizing and evaluating a PROTAC.
Conclusion
The this compound linker is a powerful and efficient tool for the construction of complex bioconjugates, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, commercial availability, and reactivity in click chemistry reactions make it an attractive choice for researchers in both academic and industrial settings. By understanding its properties and employing robust experimental protocols, scientists can leverage this linker to accelerate the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide: Safety and Handling of Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for Bis-propargyl-PEG1, a bifunctional crosslinker commonly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from related compounds and general best practices for laboratory safety.
Hazard Identification and Assessment
Safety data for structurally related compounds can offer guidance. An SDS for a similar compound, Propargyl-PEG1-NHS ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2] Another related compound, dipropargyl ether, is classified as a flammable liquid and harmful if swallowed.
Table 1: GHS Hazard Classifications for Related Compounds
| Compound | GHS Hazard Statements |
| Propargyl-PEG1-NHS ester | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |
| Dipropargyl Ether | H226: Flammable liquid and vapor.H302: Harmful if swallowed. |
| Propargylamine | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H311: Toxic in contact with skin.H314: Causes severe skin burns and eye damage. |
Given this information, it is essential to assume that this compound may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or in contact with the skin.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools, especially if the compound is determined to be flammable.[3][4]
Storage Conditions
To ensure the stability and longevity of this compound, it should be stored under the following conditions:
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[5] | Minimizes degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] | Prevents oxidation and reaction with atmospheric moisture.[6] |
| Light | Keep in a dark place.[6] | Protects against light-sensitive degradation.[6] |
| Container | Keep container tightly sealed in a dry, well-ventilated area.[4] | Prevents contamination and degradation. |
When removing the compound from storage, allow the container to warm to room temperature before opening to prevent condensation of moisture. After use, it is recommended to backfill the container with an inert gas before resealing.[6]
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate the Area: Ensure all non-essential personnel leave the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the Spill: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
-
Dispose of Waste: Dispose of the waste material in accordance with local, state, and federal regulations.
Experimental Protocols and Workflows
The following diagrams illustrate key workflows for the safe handling of this compound.
Reactivity and Stability
This compound is a click chemistry reagent containing two terminal alkyne groups.[5] These groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It is important to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions. The compound is expected to be stable under recommended storage conditions.
Conclusion
While a comprehensive, specific safety data sheet for this compound is not currently available, a thorough analysis of its chemical structure and data from related compounds allows for the establishment of prudent safety and handling protocols. Researchers, scientists, and drug development professionals should treat this compound with caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. Adherence to the storage and handling guidelines outlined in this document will help to ensure a safe laboratory environment and maintain the integrity of this important research chemical.
References
- 1. The Highly Toxic Chemical Propargyl Alcohol | Sinoright [sinoright.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. targetmol.com [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. axispharm.com [axispharm.com]
In-Depth Technical Guide: Synthesis, Characterization, and NMR Data of Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-propargyl-PEG1, a homobifunctional PEG linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details its characterization, including NMR data, and presents a generalized experimental protocol for its synthesis and analysis.
Core Compound Characterization
This compound is a versatile linker that features two terminal alkyne groups, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These reactions enable the efficient and specific conjugation of two different molecular entities, such as a target protein ligand and an E3 ligase ligand in the context of PROTACs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H10O |
| Molecular Weight | 138.16 g/mol |
| Appearance | Solid or liquid |
| Purity | ≥97.0% (as determined by NMR)[1] |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the following tables outline the expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) based on the analysis of its constituent functional groups and related PEG structures.
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 | d | 4H | -O-CH₂ -C≡CH |
| ~3.70 | s | 4H | -O-CH₂ -CH₂ -O- |
| ~2.45 | t | 2H | -C≡CH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~79.5 | ≡C -H |
| ~75.0 | -C≡ C-H |
| ~70.0 | -O-C H₂-C H₂-O- |
| ~69.0 | -O-C H₂-C≡CH |
| ~58.5 | -O-C H₂-C≡CH |
Experimental Protocols
The following sections provide a generalized methodology for the synthesis and characterization of this compound, based on established procedures for similar alkyne-terminated PEG molecules.
Synthesis of this compound
This synthesis involves the reaction of triethylene glycol with propargyl bromide in the presence of a base.
Materials:
-
Triethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of triethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample of the synthesized this compound by dissolving a few milligrams in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integration values.
-
Compare the obtained data with the expected values to confirm the structure and assess purity.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compound. This will confirm the successful synthesis of the target molecule.
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the purified product.
-
Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the C-O ether stretch (~1100 cm⁻¹).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Bis-propargyl-PEG1 in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG1 is a versatile homobifunctional crosslinker containing a single polyethylene glycol (PEG) unit flanked by two terminal propargyl groups. This reagent is instrumental in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The high efficiency, specificity, and biocompatibility of the CuAAC reaction make this compound an invaluable tool in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), bioconjugation, the formation of hydrogels for tissue engineering, and the development of targeted drug delivery systems.[1][2][3] The PEG spacer enhances the solubility and flexibility of the resulting conjugates.[4]
These application notes provide detailed protocols and quantitative data for the utilization of this compound in key research and development areas.
Physicochemical Properties and Handling
Proper storage and handling of this compound are crucial for maintaining its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [5] |
| Molecular Weight | 182.2 g/mol | [5] |
| Appearance | Solid or oil | N/A |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), and common organic solvents. In vivo formulations can be prepared using solvents like DMSO, PEG300, Tween-80, and saline.[1] | [1] |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] | [1] |
Applications and Protocols
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][6] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.[7]
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol describes a two-step CuAAC reaction to synthesize a PROTAC.
Step 1: Monofunctionalization of this compound with Target Protein Ligand-Azide
-
Dissolve Reagents: Dissolve the target protein ligand-azide (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as DMF or a mixture of t-BuOH and water.
-
Prepare Catalyst Solution: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and a copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents) in the reaction solvent.
-
Initiate Reaction: Add the catalyst solution to the solution of the reactants.
-
Add Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.2 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Purification: Upon completion, purify the mono-functionalized product by flash column chromatography or preparative HPLC.
Step 2: Reaction of Mono-functionalized Linker with E3 Ligase Ligand-Azide
-
Dissolve Reagents: Dissolve the purified mono-functionalized linker from Step 1 (1 equivalent) and the E3 ligase ligand-azide (1.2 equivalents) in a suitable solvent.
-
Catalyst and Reducing Agent Addition: Add the CuSO₄·5H₂O/ligand solution and sodium ascorbate solution as described in Step 1.
-
Reaction and Purification: Stir the reaction at room temperature for 4-12 hours. Purify the final PROTAC product by preparative HPLC.
| Parameter | Value | Reference |
| Typical PROTAC Yield | 10-40% (overall for two steps) | [7][8] |
| DC₅₀ (Example PROTAC) | 0.1196 µM (for DAPK1 degrader) | [9] |
Experimental Workflow for PROTAC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-propargyl-PEG1 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG1 is a homobifunctional, polyethylene glycol (PEG)-based crosslinker that plays a pivotal role in modern bioconjugation strategies. Its structure features a short PEG spacer flanked by two terminal propargyl groups. These propargyl groups are reactive partners in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction enables the covalent linkage of this compound to molecules functionalized with azide groups, forming a stable triazole linkage.
The versatility of this compound makes it a valuable tool in drug development and chemical biology. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] In this context, this compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. The PEG component of the linker can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
These application notes provide a detailed protocol for the use of this compound in a typical bioconjugation reaction, guidance on purification and characterization of the conjugate, and illustrative data.
Data Presentation
Quantitative data for a typical bioconjugation reaction using this compound is summarized below. Please note that these values are representative and will vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value | Notes |
| Reactant A (Azide-functionalized protein) Concentration | 100 µM | Optimal concentrations may range from 10 µM to 1 mM. |
| Reactant B (this compound) Concentration | 200 µM | A slight excess of the smaller molecule is often used. |
| CuSO₄ Concentration | 50 µM | |
| Sodium Ascorbate Concentration | 500 µM | A 5-10 fold excess relative to CuSO₄ is common. |
| Ligand (THPTA) Concentration | 250 µM | A 5-fold excess relative to CuSO₄ is recommended. |
| Reaction Time | 1 - 4 hours | Can be optimized by monitoring reaction progress. |
| Reaction Temperature | Room Temperature (20-25 °C) | |
| Conversion Efficiency | > 90% | As determined by LC-MS analysis of the protein. |
| Isolated Yield | 70-85% | Following purification. |
Table 2: Characterization of the Bioconjugate
| Analytical Method | Parameter | Result |
| LC-MS (Intact Protein Analysis) | Expected Mass Shift | + [Mass of this compound + 2 x Mass of Azide-containing molecule] |
| Observed Mass | Consistent with expected mass | |
| SDS-PAGE | Apparent Molecular Weight | Increased compared to unconjugated protein |
| Size Exclusion Chromatography (SEC) | Elution Volume | Decreased (earlier elution) compared to unconjugated protein |
| NMR (for small molecule conjugates) | ¹H NMR | Appearance of characteristic triazole proton signals (~7.5-8.0 ppm) |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol describes a general procedure for the conjugation of an azide-functionalized protein to another azide-functionalized molecule using this compound as a crosslinker.
Materials:
-
Azide-functionalized protein of interest
-
Azide-functionalized molecule for conjugation
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving this compound and the second azide molecule (e.g., DMSO)
-
Purification system (e.g., SEC or IEX chromatography)
-
Analytical instruments (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the second azide-functionalized molecule in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized protein to the degassed reaction buffer to a final concentration of 100 µM.
-
Add the second azide-functionalized molecule to the reaction mixture to a final concentration of 200 µM.
-
Add this compound to the reaction mixture to a final concentration of 100 µM.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution followed by the THPTA stock solution. The final concentrations in the reaction should be 50 µM and 250 µM, respectively. Vortex briefly to mix.
-
Add the catalyst premix to the reaction mixture containing the protein and other reactants.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 500 µM.
-
Gently mix the reaction by inverting the tube or by slow vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 5 mM to sequester the copper ions.
-
Protocol 2: Purification of the PEGylated Protein
Using Size Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4). The choice of column resin will depend on the size of the protein conjugate.
-
Load the reaction mixture onto the equilibrated column.
-
Elute the protein with the equilibration buffer. The PEGylated protein conjugate will have a larger hydrodynamic radius and will therefore elute earlier than the unconjugated protein.
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pool the desired fractions and concentrate if necessary.
Using Ion Exchange Chromatography (IEX):
-
Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein and the buffer pH.
-
Equilibrate the IEX column with a low-salt binding buffer.
-
Load the reaction mixture (ensure the buffer has low ionic strength) onto the column.
-
Wash the column with the binding buffer to remove unbound material.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). The PEGylated protein may elute at a different salt concentration than the unconjugated protein due to charge shielding by the PEG linker.
-
Collect and analyze fractions to identify the purified conjugate.
Protocol 3: Characterization of the Bioconjugate
-
Mass Spectrometry (LC-MS):
-
Analyze the purified conjugate by LC-MS to confirm the successful conjugation and determine the molecular weight of the final product. The observed mass should correspond to the mass of the protein plus the mass of the crosslinker and the attached molecule.
-
-
SDS-PAGE:
-
Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein. The PEGylated protein will typically show a higher apparent molecular weight and may run as a broader band.
-
-
NMR Spectroscopy (for small molecule conjugates):
-
For conjugates of smaller molecules, ¹H and ¹³C NMR can be used to confirm the formation of the triazole ring.
-
Mandatory Visualization
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for this compound bioconjugation.
References
Application Notes and Protocols for PROTAC Synthesis Using a Bis-propargyl-PEG1 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.
This document provides detailed application notes and protocols for the use of bis-propargyl-PEG1, a short, flexible, and hydrophilic linker, in the synthesis of PROTACs. Its two terminal alkyne groups make it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bio-orthogonal ligation strategy. This allows for the modular and reliable assembly of PROTACs.
The Role of the this compound Linker
The this compound linker offers several advantages in PROTAC design:
-
Hydrophilicity: The single polyethylene glycol (PEG) unit enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall bioavailability.
-
Flexibility: The linker's flexibility can facilitate the optimal orientation of the two ligands for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Click Chemistry Compatibility: The dual propargyl groups provide reactive handles for CuAAC reactions, enabling a straightforward and high-yielding conjugation with azide-functionalized ligands.[1]
-
Short Length: For certain target protein and E3 ligase pairs, a short linker is essential for inducing a favorable conformation for ubiquitination.
Quantitative Data on PROTACs Utilizing a PEG1 Linker
The following table summarizes quantitative data for a PROTAC synthesized using a short PEG1 linker, demonstrating the potential of this linker class in achieving potent protein degradation.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Arg-PEG1-Dasa | BCR-ABL | Amino Acid-based | PEG1 | 0.85 | ~98.8 | K562 |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of PROTACs using a this compound linker.
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the step-wise synthesis of a PROTAC by sequentially conjugating an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand to the this compound linker.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N3)
-
Azide-functionalized POI ligand (e.g., Target-N3)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous, amine-free solvents (e.g., DMSO, DMF, t-BuOH/H2O)
-
Reaction vials
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Monofunctionalization of the Linker
-
Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve this compound (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (1 equivalent) in water.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, purify the mono-alkyne-functionalized E3 ligase-linker intermediate by preparative HPLC.
Step 2: PROTAC Synthesis
-
Dissolution: Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the azide-functionalized POI ligand (1.2 equivalents) in a suitable solvent mixture.
-
Reaction Initiation: Add the pre-mixed CuSO4/THPTA catalyst solution (0.1 equivalents) and then the sodium ascorbate solution (1 equivalent).
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by LC-MS.
-
Purification: Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Treat the cells with the PROTAC dilutions for a specified period (e.g., 24-48 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
BCR-ABL Signaling Pathway Targeted by a PROTAC
Caption: Mechanism of action of a BCR-ABL targeting PROTAC.
References
Applications of Bis-propargyl-PEG1 in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG1 is a short, homobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the field of drug delivery. Its structure features a single PEG unit flanked by two propargyl groups, which contain terminal alkynes. These alkyne moieties are key functional groups for engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This highly efficient and specific conjugation chemistry allows for the facile and stable linkage of this compound to molecules possessing azide functional groups, such as therapeutic agents, targeting ligands, and larger drug carrier systems.
The primary application of this compound in drug delivery is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins. This compound serves as the bridge connecting a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Beyond PROTACs, the bifunctional nature of this compound makes it suitable for other drug delivery applications, including the construction of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles, where precise control over the linkage of therapeutic payloads and targeting moieties is essential. The PEG component, although short in this specific linker, can contribute to improved solubility and reduced aggregation of the resulting conjugates.
These application notes provide an overview of the use of this compound in drug delivery, with a focus on its application in PROTACs. Detailed experimental protocols for the synthesis and in vitro evaluation of a representative PROTAC are also presented.
Data Presentation
The following tables summarize the in vitro efficacy of ARV-825, a PROTAC that utilizes a PEG linker to induce the degradation of BET (Bromodomain and Extra-Terminal) proteins, which are key regulators of gene expression in cancer. While the exact synthesis of ARV-825 may not exclusively use this compound, its structure and mechanism are representative of PROTACs synthesized with short PEG linkers.
Table 1: In Vitro Efficacy of ARV-825 in Various Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Treatment Duration (hours) |
| HGC27 | Gastric Cancer | CCK-8 | <50 | 72 |
| MGC803 | Gastric Cancer | CCK-8 | <100 | 72 |
| TPC-1 | Thyroid Carcinoma | MTT | ~25-50 | 48-96 |
| HuCCT1 | Cholangiocarcinoma | CCK-8 | ~50 | 72 |
| IMR-32 | Neuroblastoma | CCK-8 | ~10 | 72 |
| SK-N-BE(2) | Neuroblastoma | CCK-8 | ~10 | 72 |
| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 2-50 | 72 |
Table 2: Degradation Capacity of ARV-825 [3]
| Parameter | Value | Cell Line | Description |
| DC50 | <1 nM | Burkitt's Lymphoma (BL) cells | The concentration of ARV-825 required to degrade 50% of BRD4 protein. |
| Kd (BD1 of BRD4) | 90 nM | N/A | Binding affinity of the BRD4-binding moiety of ARV-825 to the first bromodomain of BRD4. |
| Kd (BD2 of BRD4) | 28 nM | N/A | Binding affinity of the BRD4-binding moiety of ARV-825 to the second bromodomain of BRD4. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general method for the synthesis of a PROTAC by conjugating an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand to this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)
-
Azide-functionalized target protein ligand (e.g., a derivative of a BET inhibitor)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of Cu(II) to Cu(I))
-
Solvent: Dimethylformamide (DMF) or a mixture of t-butanol and water
-
Purification system: High-performance liquid chromatography (HPLC) or silica gel column chromatography
-
Analytical instruments: LC-MS and NMR for characterization
Procedure:
-
Dissolution of Reactants:
-
In a reaction vial, dissolve this compound (1 equivalent) in the chosen solvent (e.g., DMF).
-
In separate vials, dissolve the azide-functionalized E3 ligase ligand (1.1 equivalents) and the azide-functionalized target protein ligand (1.1 equivalents) in the same solvent.
-
-
Preparation of the Catalyst:
-
Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Click Reaction:
-
To the solution of this compound, add the solution of the azide-functionalized E3 ligase ligand.
-
Add the copper(II) sulfate solution to the reaction mixture (final concentration ~1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture (final concentration ~5-10 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
After the first conjugation is complete (monitored by LC-MS), add the solution of the azide-functionalized target protein ligand to the reaction mixture.
-
Add fresh copper(II) sulfate and sodium ascorbate to catalyze the second click reaction.
-
Continue stirring at room temperature for another 4-12 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by HPLC or silica gel column chromatography to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation by Western Blot[4]
This protocol details the procedure to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., TPC-1 for BRD4)
-
Complete cell culture medium
-
Synthesized PROTAC (e.g., ARV-825)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., BRD4), a downstream effector (e.g., c-Myc), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
-
As a control for proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control to determine the relative protein degradation.
-
Protocol 3: Cell Viability Assay (MTT/CCK-8)[1][5]
This protocol is used to determine the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Synthesized PROTAC
-
DMSO
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.[1]
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 48-96 hours.[4]
-
-
Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Mechanism of action of a PROTAC, such as ARV-825.
Caption: General experimental workflow for PROTAC synthesis and in vitro evaluation.
Caption: Simplified signaling pathway of BRD4 and its inhibition by ARV-825.
References
Application Notes: Bis-propargyl-PEG1 for Hydrogel Formation and Crosslinking
Introduction
Poly(ethylene glycol) (PEG) hydrogels are three-dimensional polymeric networks renowned for their high water content, biocompatibility, and tunable physical properties, making them excellent materials for biomedical applications such as tissue engineering, drug delivery, and 3D bioprinting.[1][2][3] Bis-propargyl-PEG1 is a PEG-based crosslinker containing two terminal alkyne groups.[4] It serves as a key component in the formation of hydrogels through "click chemistry," a set of reactions known for being rapid, high-yielding, and biocompatible.[5] Specifically, the alkyne groups on this compound can react with azide-functionalized molecules in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable, crosslinked hydrogel network under mild, aqueous conditions.[6][7] This method allows for precise control over the hydrogel's architecture and mechanical properties.[8][9]
The versatility of this system allows for the incorporation of bioactive molecules, such as peptides (e.g., RGD for cell adhesion), to create functionalized scaffolds that can support cell growth and tissue formation.[10][11] The resulting hydrogels are often biodegradable, and their degradation rate can be tailored by incorporating enzymatically cleavable peptide sequences into the crosslinking molecule.[12][13]
Mechanism of Crosslinking: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of hydrogels using this compound is primarily achieved through the CuAAC click reaction. In this reaction, the terminal alkyne groups of the this compound molecule react with a multi-azide functional crosslinker (e.g., a di-azido peptide or another PEG-diazide) in the presence of a Copper(I) catalyst.[5] The Copper(I) is typically generated in situ from a Copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[12] This reaction forms a stable 1,4-disubstituted triazole ring, which acts as the covalent crosslink in the hydrogel network.[5] The reaction is highly efficient and proceeds under physiological conditions, making it suitable for encapsulating cells and other biological materials.[6][13]
Caption: CuAAC reaction for hydrogel formation.
Data Presentation: Properties of PEG-Based Hydrogels
The physical and mechanical properties of PEG hydrogels can be tuned by altering various parameters of the formulation. The following tables summarize quantitative data reported in the literature for PEG-based hydrogels formed via different crosslinking chemistries, including click chemistry.
Table 1: Mechanical and Swelling Properties of PEG Hydrogels
| Hydrogel System | Crosslinker Type | Polymer Conc. | Storage Modulus (G') | Compressive Modulus (E) | Swelling Ratio (Q) | Reference(s) |
| Alkyne-Gelatin | 4,4′-diazido-2,2′-stilbenedisulfonic acid | N/A | 100 - 20,000 Pa | 50 - 390 kPa | 150 - 250 vol.% | [9][14] |
| Alkyne-Gelatin | 1,8-diazidooctane | N/A | 100 - 20,000 Pa | 125 - 280 kPa | 225 - 470 vol.% | [9][14] |
| Dendrimer (alkene) | 10 kDa PEG-dithiol | 20 wt.% | 8 kPa | N/A | ~40 | [15] |
| 4-arm PEG-SH | H₂O₂ / HRP | 5 wt.% | ~100 - 400 Pa | N/A | N/A | [16] |
| 4-arm PEG-SH | H₂O₂ / HRP | 10 wt.% | ~500 - 1500 Pa | N/A | N/A | [16] |
| Thiol-ene PEG | PEG-dithiol | 10 wt.% | N/A | ~10 - 600+ kPa | 4 - 15 (mass ratio) | [17] |
| 4-armed PEG-alkyne | Bis-azido peptide | 5-10 wt.% | 0.5 - 12 kPa | N/A | 15 - 40 (g/g) | [12] |
| 8-armed PEG-alkyne | Bis-azido peptide | 5-10 wt.% | 2 - 25 kPa | N/A | 10 - 25 (g/g) | [12] |
N/A: Not Available in the cited sources.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrogel via CuAAC
This protocol describes a general method for forming a PEG hydrogel by crosslinking this compound with a di-azide functionalized molecule.
Materials:
-
This compound
-
Azide crosslinker (e.g., PEG-diazide, Azido-peptide-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Deionized (DI) water or Phosphate-Buffered Saline (PBS), sterile if for cell culture
-
Vortex mixer
-
Syringes or pipettes for mixing
Procedure:
-
Prepare Stock Solutions:
-
This compound Solution: Dissolve this compound in DI water or PBS to the desired final concentration (e.g., for a 5 wt.% hydrogel, prepare a 10 wt.% stock solution). Mix thoroughly using a vortex mixer.
-
Azide Crosslinker Solution: Dissolve the azide crosslinker in DI water or PBS. The concentration should be calculated to achieve a 1:1 molar ratio of alkyne to azide functional groups.
-
CuSO₄ Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Sodium Ascorbate Solution: Freshly prepare a 200 mM stock solution of sodium ascorbate in DI water. It is crucial to prepare this solution fresh as it can oxidize.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, combine the this compound solution and the azide crosslinker solution. For a 100 µL final hydrogel volume, you might mix 50 µL of the 10 wt.% this compound stock with the corresponding volume of azide stock.
-
If encapsulating cells, gently resuspend the cell pellet in the combined PEG/azide solution at this stage.
-
Add the sodium ascorbate solution to the mixture and mix gently by pipetting. The final concentration is typically 1-5 mM.
-
Initiate the crosslinking reaction by adding the CuSO₄ solution. The final concentration is typically 0.5-2.5 mM.
-
Immediately and thoroughly mix the final solution by vortexing for 3-5 seconds or by rapid pipetting.
-
Quickly transfer the solution to the desired mold or well plate before gelation occurs.
-
Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time can range from a few minutes to an hour, depending on the reactant concentrations.[16][18]
-
Caption: Experimental workflow for hydrogel preparation.
Protocol 2: Characterization of Hydrogel Properties
A. Rheological Analysis
Rheology is used to measure the viscoelastic properties of the hydrogel, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[19][20]
Equipment:
-
Rheometer with a parallel plate or cone-plate geometry
Procedure:
-
Prepare the hydrogel directly on the bottom plate of the rheometer or transfer the cured hydrogel onto the plate.
-
Lower the upper plate to the desired gap distance, ensuring the hydrogel fills the gap completely without being overcompressed.
-
Perform a time sweep immediately after adding the catalyst to monitor the gelation process in real-time. The gel point is often defined as the time when G' > G''.[16]
-
Once the gel is fully formed (G' reaches a plateau), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) to determine the frequency-dependent viscoelastic properties.[21]
-
Perform a strain sweep to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.
B. Swelling Ratio Measurement
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.[17]
Procedure:
-
Prepare and cure a hydrogel of a known initial mass (W_initial).
-
Immerse the hydrogel in a large volume of DI water or PBS at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its mass (W_swollen).
-
Continue until the mass no longer increases, indicating equilibrium swelling has been reached.
-
The equilibrium swelling ratio (Q) can be calculated as: Q = W_swollen / W_initial.
Caption: Influence of formulation parameters on hydrogel properties.
C. Mechanical Compression Testing
This test measures the hydrogel's resistance to deformation under a compressive load to determine properties like the compressive modulus.[22]
Equipment:
-
Uniaxial mechanical tester with a compression platen
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the corresponding stress.
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5-15% strain).
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polysciences.com [polysciences.com]
- 3. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 4. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of hydrogel via click chemistry for DNA electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soft biocompatible PEG hydrogels - Advanced Science News [advancedsciencenews.com]
- 12. Collection - Synthesis and Characterization of Enzymatically Biodegradable PEG and Peptide-Based Hydrogels Prepared by Click Chemistry - Biomacromolecules - Figshare [acs.figshare.com]
- 13. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.utwente.nl [research.utwente.nl]
- 15. UV-Cured Antibacterial Hydrogels Based on PEG and Monodisperse Heterofunctional Bis-MPA Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biotechrep.ir [biotechrep.ir]
- 20. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nichd.nih.gov [nichd.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing the homobifunctional linker, Bis-propargyl-PEG1. This linker facilitates a "click chemistry" approach, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugating azide-modified payloads to antibodies. The inclusion of a short polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
Introduction to ADC Synthesis with PEGylated Click Chemistry Linkers
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[2]
PEGylated linkers, such as this compound, offer several advantages in ADC development:
-
Improved Solubility: The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation.[3]
-
Enhanced Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[4][5]
-
Increased Drug Loading: By improving solubility, PEG linkers can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[3]
-
Biocompatibility: PEG is a well-established, biocompatible polymer with low immunogenicity.[3]
This compound is a homobifunctional linker featuring two terminal alkyne groups, making it suitable for click chemistry reactions.[6] This allows for a highly efficient and specific conjugation to azide-modified molecules under mild reaction conditions.[7][8] The CuAAC reaction forms a stable triazole linkage between the antibody and the payload.[]
Experimental Workflow Overview
The synthesis of an ADC using this compound typically involves a multi-step process that begins with the modification of the antibody to introduce azide functional groups. A cytotoxic payload is then conjugated to the this compound linker. Finally, the azide-modified antibody is reacted with the drug-linker complex via CuAAC to form the final ADC, which is then purified.
Detailed Experimental Protocols
Protocol 1: Azide Modification of Antibody via Lysine Residues
This protocol describes the introduction of azide groups onto the antibody by modifying lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester (or similar NHS-azide reagent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Exchange the antibody into PBS at a pH of 8.0-8.5 to facilitate the reaction with the NHS ester. Adjust the antibody concentration to 1-5 mg/mL.
-
NHS-Azide Reagent Preparation: Dissolve the Azido-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved NHS-azide reagent to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess NHS-azide reagent and byproducts by buffer exchange into PBS (pH 7.4) using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the average number of azide groups per antibody using a suitable method, such as reacting with a DBCO-fluorophore and measuring the fluorescence.
Protocol 2: Preparation of Drug-Linker Complex
This protocol outlines the conjugation of an amine-containing cytotoxic payload to the this compound linker via an NHS ester intermediate.
Materials:
-
This compound-NHS ester
-
Amine-containing cytotoxic payload
-
Anhydrous DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Reagent Preparation: Dissolve the this compound-NHS ester and the amine-containing payload in anhydrous DMSO to the desired concentrations.
-
Conjugation Reaction: Add a slight molar excess (1.1 equivalents) of the payload solution to the this compound-NHS ester solution. Add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, monitoring the progress by an appropriate analytical method (e.g., LC-MS).
-
Purification: Purify the resulting drug-linker complex using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the drug-linker complex by LC-MS and NMR.
Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final conjugation of the azide-modified antibody with the alkyne-functionalized drug-linker complex.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-functionalized drug-linker complex (from Protocol 2)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 200 mM).
-
Prepare a stock solution of THPTA in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-modified antibody and a 5 to 10-fold molar excess of the alkyne-functionalized drug-linker complex in PBS.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
-
Initiation of Click Reaction:
-
Add the CuSO₄/THPTA mixture to the antibody/drug-linker solution to a final copper concentration of 0.5-1 mM.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours.
-
Quenching: The reaction can be quenched by the addition of EDTA to chelate the copper catalyst.
Protocol 4: Purification and Characterization of the ADC
Purification:
The purification of the final ADC is crucial to remove unreacted drug-linker, residual copper, and other reagents.[9][10] A combination of methods is often employed:
-
Tangential Flow Filtration (TFF): TFF, also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and removal of small molecule impurities and organic solvents.[][12]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing aggregates and unreacted small molecules.[]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge and can be used to remove impurities and charge variants.[10][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined by techniques such as UV-Vis spectroscopy, Reverse-Phase HPLC (RP-HPLC), or Mass Spectrometry.
-
Purity and Aggregation: SEC is used to assess the level of aggregation and purity of the ADC.[5]
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines.[5]
-
Pharmacokinetics: In vivo studies are conducted to determine the pharmacokinetic profile of the ADC.[5]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during ADC synthesis and characterization.
Table 1: Summary of ADC Synthesis Parameters
| Parameter | ADC Batch 1 | ADC Batch 2 | Control ADC |
| Antibody Concentration (mg/mL) | |||
| Molar Ratio of Azide Reagent | |||
| Molar Ratio of Drug-Linker | |||
| Reaction Time (hours) | |||
| Conjugation Efficiency (%) | |||
| Final Yield (mg) |
Table 2: Characterization of Purified ADC
| Parameter | ADC Batch 1 | ADC Batch 2 | Control ADC |
| Average DAR (by UV-Vis) | |||
| Average DAR (by RP-HPLC) | |||
| Monomer Content (by SEC, %) | |||
| Aggregate Content (by SEC, %) | |||
| Endotoxin Level (EU/mg) |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | IC₅₀ (ADC Batch 1, nM) | IC₅₀ (ADC Batch 2, nM) | IC₅₀ (Control ADC, nM) |
| Cell Line A | Positive | |||
| Cell Line B | Positive | |||
| Cell Line C | Negative |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and efficient method for the synthesis of homogenous and well-defined ADCs. The protocols and guidelines presented here offer a framework for researchers to develop novel antibody-drug conjugates with potentially improved therapeutic indices. Careful optimization of each step, from antibody modification to final purification, is essential to ensure the quality and efficacy of the resulting ADC.
References
- 2. purepeg.com [purepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 12. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
Surface Modification of Nanoparticles with Bis-propargyl-PEG1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-propargyl-PEG1, a homobifunctional polyethylene glycol (PEG) linker. This modification strategy leverages the efficiency and specificity of click chemistry to impart desirable physicochemical and biological properties to nanoparticles for applications in drug delivery, diagnostics, and bio-imaging.
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to enhance nanoparticle stability, improve biocompatibility, and prolong circulation times in vivo. This compound is a PEG linker featuring two terminal propargyl (alkyne) groups. This bifunctionality allows for versatile conjugation strategies, including the cross-linking of nanoparticle shells or the attachment of multiple functionalities via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal click chemistry reaction.
Key Applications:
-
Enhanced Stability: The hydrophilic PEG chains provide a steric barrier, preventing nanoparticle aggregation in biological media.
-
Prolonged Circulation: The "stealth" properties conferred by the PEG layer reduce opsonization and clearance by the mononuclear phagocyte system, leading to longer systemic circulation times.[1]
-
Platform for Multifunctionalization: The two terminal alkyne groups serve as reactive handles for the covalent attachment of various molecules, such as targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), and therapeutic payloads.[2][3]
-
Controlled Drug Release: Cross-linking of nanoparticle shells with this compound can be used to modulate the release kinetics of encapsulated drugs.
-
Formation of Nanoparticle Dimers and Clusters: The bifunctional nature of the linker can be exploited to controllably assemble nanoparticles into dimers or larger clusters for specialized applications.
Experimental Protocols
This section provides detailed protocols for the preparation of azide-functionalized nanoparticles and their subsequent surface modification with this compound via CuAAC. The following protocols are generalized and may require optimization depending on the specific type of nanoparticle (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles) and the desired degree of modification.
Protocol 1: Preparation of Azide-Functionalized Nanoparticles
Objective: To introduce azide functional groups onto the surface of pre-formed nanoparticles. This protocol provides an example for amine-containing nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes incorporating an amine-PEG-lipid, or polymeric nanoparticles with surface amine groups)
-
Azido-NHS ester (N-Hydroxysuccinimide ester of an azide-containing carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., dialysis cassettes with appropriate molecular weight cut-off, or size exclusion chromatography)
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent at a known concentration.
-
Reagent Preparation: In a separate tube, dissolve a 5 to 10-fold molar excess of Azido-NHS ester relative to the estimated surface amine groups on the nanoparticles in the same anhydrous solvent.
-
Reaction Initiation: Add the Azido-NHS ester solution to the nanoparticle dispersion. Add DIPEA to the reaction mixture at a final concentration of ~10 mM to act as a base catalyst.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring, protected from light.
-
Purification: Purify the azide-functionalized nanoparticles to remove unreacted reagents and byproducts.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
Size Exclusion Chromatography (SEC): Elute the reaction mixture through an appropriate SEC column to separate the nanoparticles from smaller molecules.
-
-
Characterization: Confirm the successful introduction of azide groups using Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic azide peak at approximately 2100 cm⁻¹.
-
Storage: Store the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) at 4°C.
Protocol 2: Surface Modification with this compound via CuAAC
Objective: To conjugate this compound to the surface of azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)
-
Deoxygenated reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (as in Protocol 1)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the reaction buffer. The molar ratio of this compound to nanoparticle azide groups should be optimized, but a starting point of 10:1 can be used.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using THPTA, prepare a stock solution (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized nanoparticle suspension.
-
Add the this compound solution to the nanoparticle suspension and mix gently.
-
If using THPTA, pre-complex the CuSO₄ by mixing the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio) and incubating for 5 minutes.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution (or the pre-complexed catalyst). Typical final concentrations are 1-5 mM sodium ascorbate and 0.1-0.5 mM CuSO₄.
-
Ensure the reaction mixture is well-mixed and incubate at room temperature for 1-4 hours with gentle stirring, protected from light and oxygen (e.g., by purging with argon or nitrogen).
-
-
Purification: Purify the this compound modified nanoparticles using dialysis or SEC to remove the copper catalyst, excess ascorbate, and unreacted PEG linker.
-
Characterization: Characterize the final product to confirm successful conjugation and assess its properties (see Section 3).
-
Storage: Store the purified nanoparticles at 4°C.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the resulting nanoparticles.
| Parameter | Unmodified Nanoparticles (Expected) | This compound Modified Nanoparticles (Expected) | Characterization Technique |
| Hydrodynamic Diameter | Varies with core material | Increase in size due to the PEG layer | Dynamic Light Scattering (DLS) |
| Zeta Potential | Dependent on surface chemistry (e.g., positive for amine-NP) | Shift towards neutral due to shielding of surface charge by PEG | DLS |
| Surface Chemistry | Presence of initial functional groups (e.g., amine) | Disappearance of azide peak (~2100 cm⁻¹) and presence of PEG-related peaks (e.g., C-O-C stretch) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Morphology | Spherical, uniform | Generally unchanged morphology, may show a faint corona | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| PEG Grafting Density | N/A | Quantifiable | Thermogravimetric Analysis (TGA), Quantitative NMR (qNMR), HPLC-based methods[4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface modification.
Nanoparticle Functionalization Logic
Caption: Logical flow of nanoparticle functionalization.
Signaling Pathways
The modification of nanoparticles with this compound does not inherently target a specific signaling pathway. However, the resulting "stealth" nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors. The binding of these ligands can then trigger downstream signaling events. For example, a nanoparticle targeted to a receptor tyrosine kinase (RTK) could influence pathways such as the MAPK/ERK or PI3K/Akt signaling cascades, which are often dysregulated in cancer. The specific signaling pathway affected is entirely dependent on the choice of the targeting moiety conjugated to the nanoparticle surface.[5]
Caption: Generalized targeted nanoparticle signaling.
Conclusion
The surface modification of nanoparticles with this compound offers a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The use of click chemistry ensures high conjugation efficiency and specificity, while the bifunctional nature of the linker provides opportunities for creating complex, multifunctional nanoparticle systems. The protocols and characterization strategies outlined in this document provide a foundation for researchers to explore the potential of this compound in their specific nanoparticle-based projects. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible and effective results.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins and Peptides with Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG1 is a homobifunctional crosslinking agent featuring two terminal alkyne groups connected by a short polyethylene glycol (PEG) spacer.[1][2] This reagent is particularly suited for applications involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][][5] The high efficiency and specificity of the CuAAC reaction allow for the covalent ligation of this compound to molecules containing azide functionalities under mild, aqueous conditions, making it an ideal tool for bioconjugation.[6]
These application notes provide detailed protocols for the use of this compound in the crosslinking of azide-modified proteins and peptides. The primary application detailed herein is the covalent dimerization of two distinct azide-containing protein populations, a technique valuable for studying protein-protein interactions, creating antibody-drug conjugates, and developing novel therapeutic modalities.
Principle of the Method
The core of the labeling strategy lies in the CuAAC reaction. In the presence of a copper(I) catalyst, the terminal alkyne groups of this compound react specifically and efficiently with azide groups introduced into proteins or peptides, forming a stable triazole linkage.[6] By utilizing this compound as a linker, two azide-modified biomolecules can be covalently joined.
The general workflow involves the following key steps:
-
Preparation of Azide-Modified Proteins/Peptides: Introduction of azide functionalities onto the target biomolecules. This can be achieved through various methods, such as the use of azide-reactive crosslinkers (e.g., NHS-azide) or metabolic labeling with azido-amino acids.
-
Crosslinking with this compound: Reaction of the azide-modified proteins/peptides with this compound in the presence of a copper(I) catalyst.
-
Analysis and Characterization: Verification and characterization of the crosslinked product using techniques such as SDS-PAGE and mass spectrometry.[7][8]
Key Applications
-
Studying Protein-Protein Interactions: Covalently trapping and identifying interacting protein partners.[9]
-
Formation of Homodimers and Heterodimers: Creating stable dimeric protein complexes for functional studies.
-
Development of Bispecific Antibodies: Linking two different antibody fragments to create a molecule that can bind to two different targets.
-
PROTAC Synthesis: While a primary application, the use of this compound as a linker in Proteolysis Targeting Chimeras (PROTACs) is a specialized field beyond the scope of this general protein labeling guide.[2][10]
Quantitative Data Summary
The following tables present hypothetical quantitative data for a typical crosslinking experiment involving two azide-modified proteins, Protein A-N3 (50 kDa) and Protein B-N3 (75 kDa).
Table 1: Azide Labeling Efficiency
| Protein | Labeling Method | Molar Ratio (Reagent:Protein) | Azide Incorporation (moles of azide/mole of protein) |
| Protein A | NHS-Azide | 20:1 | 1.8 |
| Protein B | NHS-Azide | 20:1 | 1.5 |
Table 2: Crosslinking Reaction Efficiency
| Reactants | Molar Ratio (this compound:Total Protein) | Reaction Time (hours) | Crosslinked Product (A-B) Yield (%) | Unreacted Protein A (%) | Unreacted Protein B (%) |
| Protein A-N3 + Protein B-N3 | 10:1 | 2 | 45 | 50 | 52 |
| Protein A-N3 + Protein B-N3 | 20:1 | 2 | 65 | 30 | 32 |
| Protein A-N3 + Protein B-N3 | 20:1 | 4 | 75 | 20 | 22 |
Table 3: Mass Spectrometry Analysis of Crosslinked Product
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Protein A-N3 | 50,043 | 50,045 | +2 |
| Protein B-N3 | 75,043 | 75,044 | +1 |
| Crosslinked Product (A-PEG1-B) | 125,224 | 125,227 | +3 |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Proteins
This protocol describes the modification of proteins with azide groups using an N-hydroxysuccinimide (NHS) ester of an azide-containing compound (e.g., Azido-PEG4-NHS ester).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Azido-PEG4-NHS ester (stock solution in anhydrous DMSO)
-
Desalting column
Procedure:
-
Equilibrate the protein solution to room temperature.
-
Add a 20-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove the excess, unreacted labeling reagent using a desalting column equilibrated with the desired reaction buffer for the subsequent crosslinking step (e.g., PBS).
-
Determine the protein concentration and the degree of azide labeling using a suitable method (e.g., spectrophotometry and a colorimetric assay).
Protocol 2: Crosslinking of Azide-Modified Proteins with this compound
This protocol details the copper-catalyzed click chemistry reaction to crosslink two azide-modified protein populations.
Materials:
-
Azide-modified Protein A (Protein A-N3) from Protocol 1
-
Azide-modified Protein B (Protein B-N3) from Protocol 1
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium ascorbate (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine Protein A-N3 and Protein B-N3 to a final concentration of 1 mg/mL each in the reaction buffer.
-
Add this compound to the protein mixture to a final concentration that is in 20-fold molar excess relative to the total protein concentration.
-
Prepare the copper catalyst premix: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA premix to the protein-linker mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle end-over-end mixing.
-
The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.
-
Analyze the reaction products by SDS-PAGE and mass spectrometry.
Protocol 3: Analysis of Crosslinked Proteins by SDS-PAGE
Materials:
-
Crosslinking reaction mixture
-
SDS-PAGE loading buffer (with and without reducing agent)
-
Polyacrylamide gel and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Mix an aliquot of the crosslinking reaction mixture with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the starting proteins and the higher molecular weight crosslinked product.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. The appearance of a new band at a higher molecular weight corresponding to the sum of the molecular weights of the two proteins indicates successful crosslinking.[11][12]
Visualizations
Caption: Experimental workflow for protein crosslinking.
Caption: The CuAAC "click" reaction mechanism.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry [organic-chemistry.org]
- 5. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bis-propargyl-PEG1 with Azide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bis-propargyl-PEG1 is a homobifunctional crosslinker containing two terminal alkyne groups separated by a short polyethylene glycol (PEG) spacer.[1][2] This reagent is extensively used in bioconjugation and materials science through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction facilitates the covalent linkage of this compound with molecules bearing azide functionalities, forming a stable triazole linkage.[1][5] The PEG spacer enhances solubility and flexibility of the resulting conjugate.[6]
The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and bio-orthogonality, as neither azide nor terminal alkyne groups are typically present in biological systems.[4] This makes it an ideal tool for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), development of antibody-drug conjugates (ADCs), surface modification, and the formation of hydrogels.[3][7][8]
This document provides detailed protocols for performing CuAAC reactions with this compound and summarizes the key reaction parameters.
Data Presentation: Reaction Components and Conditions
The success of the CuAAC reaction depends on the careful control of several components. The following table summarizes the key reagents and recommended concentration ranges for achieving high yields.
| Component | Role | Typical Concentration / Molar Ratio | Notes |
| This compound | Alkyne Source / Crosslinker | 1 equivalent | The limiting reagent to which other components are added in excess. |
| Azide Compound | Substrate | 2 - 2.2 equivalents | A slight excess of the azide compound ensures complete reaction of the bifunctional alkyne. |
| Copper(II) Sulfate (CuSO₄) | Catalyst Precursor | 0.1 - 1 equivalent (10-100 mol%) | Copper(I) is the active catalyst. CuSO₄ is the stable precursor.[9] |
| Sodium Ascorbate | Reducing Agent | 1 - 5 equivalents | Reduces Cu(II) to the active Cu(I) catalytic species in situ. A fresh solution is crucial as it can be oxidized by air.[10] |
| Copper(I) Ligand (e.g., TBTA, THPTA) | Stabilizing Agent | 1 - 2 equivalents relative to Copper | Prevents copper-mediated damage to biomolecules and stabilizes the Cu(I) oxidation state.[4][11] THPTA is recommended for aqueous solutions due to its higher solubility.[12] |
| Solvent | Reaction Medium | N/A | A variety of solvents can be used, including DMSO, DMF, water, t-BuOH/water mixtures, and buffers like PBS.[3][13] The choice depends on the solubility of the reactants. Degassing the solvent is recommended to prevent Cu(I) oxidation.[10] |
| Temperature | Reaction Parameter | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature.[14] |
| Reaction Time | Reaction Parameter | 1 - 12 hours | Reaction completion can be monitored by TLC or HPLC/LC-MS. Most reactions proceed to completion within a few hours.[14] |
Experimental Workflows and Diagrams
The general workflow for a CuAAC reaction involves the preparation of reactants, initiation of the reaction by adding the copper catalyst and reducing agent, and subsequent purification of the conjugate.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The chemical transformation involves the formation of two triazole rings as the bifunctional alkyne crosslinks two azide-containing molecules.
Caption: CuAAC reaction of this compound with an azide-containing molecule (R-N₃).
Experimental Protocols
Protocol 1: Crosslinking of Two Azide-Containing Molecules using this compound
This protocol provides a general method for crosslinking two equivalents of an azide-containing molecule with this compound.
Materials:
-
This compound
-
Azide-containing molecule (Molecule-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, DMF, or a mixture of water/t-BuOH)
-
Deionized water
-
Nitrogen or Argon gas for degassing
-
Ethylenediaminetetraacetic acid (EDTA) for quenching
Reagent Preparation:
-
Reactant Solution: In a suitable reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (2.1 equivalents) in the chosen solvent. If using biomolecules in an aqueous buffer, ensure the buffer does not contain chelating agents.
-
Copper/Ligand Stock Solution: Prepare a 20 mM stock solution of CuSO₄ and a 50 mM stock solution of the chosen ligand (e.g., TBTA in DMSO). For a premixed solution, combine the CuSO₄ and ligand solutions.[14]
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use to prevent oxidation.[14]
Reaction Procedure:
-
Degas the reactant solution by bubbling argon or nitrogen gas through it for 15-20 minutes. This is critical to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[10]
-
To the degassed reactant solution, add the copper/ligand premixed solution to achieve a final copper concentration of 1-5 mM.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 5-10 mM). The solution may change color upon addition, indicating the reduction of Cu(II) to Cu(I).
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS) until the starting materials are consumed (typically 1-12 hours).[10]
Workup and Purification:
-
Once the reaction is complete, quench it by adding a small amount of a copper-chelating agent such as EDTA.[10]
-
Purify the resulting conjugate using a suitable method based on its properties. Common techniques include:
-
Size Exclusion Chromatography (SEC): For separating larger bioconjugates from small molecule reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purification of small molecule conjugates.
-
Dialysis or Centrifugal Filtration: For buffer exchange and removal of catalysts from protein or large polymer conjugates.[14]
-
-
Characterize the final product using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Small-Scale Test Reaction
Before committing a large amount of valuable material, it is often beneficial to perform a small-scale test reaction to ensure the reactivity of the azide component under the chosen conditions.
Procedure:
-
Follow the general procedure outlined in Protocol 1, but on a smaller scale (e.g., 1-2 mg of the azide compound).
-
As a model alkyne, a monofunctional propargyl-PEG can be used instead of this compound to simplify the analysis of the product mixture.
-
To easily determine the reaction efficiency, a fluorogenic azide, such as a coumarin azide, can be employed. The fluorescence of the resulting triazole provides a convenient readout for reaction completion.[14]
-
Analyze the reaction mixture directly by LC-MS to confirm the formation of the desired triazole product. This validates the reaction conditions before proceeding to the larger-scale crosslinking reaction with this compound.
References
- 1. Bis-propargyl-PEG3, 126422-57-9 | BroadPharm [broadpharm.com]
- 2. Bis-propargyl-PEG7 [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-propargyl-PEG1 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-propargyl-PEG1 is a homobifunctional, polyethylene glycol (PEG)-based linker molecule containing two terminal alkyne groups. This reagent is a valuable tool for live-cell imaging applications, primarily for studying molecular proximity and interactions through chemical cross-linking. The PEG linker enhances the solubility and biocompatibility of the molecule, which is crucial for maintaining cell health during live imaging experiments. The terminal alkyne groups are bioorthogonal, meaning they do not react with native functional groups within the cell, and can be specifically ligated to azide-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry".
These application notes provide a detailed protocol for utilizing this compound to investigate protein-protein interactions (PPIs) in living cells. The general strategy involves metabolically incorporating an azide-containing amino acid into the cellular proteome, followed by cross-linking with this compound and subsequent fluorescent labeling for imaging.
Principle of the Method
The core of this technique is a two-step labeling and cross-linking process:
-
Metabolic Labeling: Cells are cultured in a medium containing an azide-bearing analog of a natural amino acid (e.g., L-azidohomoalanine (AHA) as a methionine analog). As proteins are synthesized, AHA is incorporated into the polypeptide chains, effectively tagging newly synthesized proteins with azide groups.
-
In-Cell Cross-linking and Imaging: The homobifunctional this compound is introduced into the live cells. The two alkyne ends of the molecule can "click" with azide groups on two different, spatially proximal proteins, creating a covalent cross-link. For visualization, a third component, an azide-functionalized fluorescent dye, is added. This dye reacts with any remaining unreacted alkyne groups on the cross-linker or can be used in a sequential manner if one of the alkyne groups of the cross-linker is protected and later deprotected.
This approach allows for the visualization of protein complexes and the study of their dynamics in living cells.
Key Applications
-
Probing Protein-Protein Interactions (PPIs): By cross-linking interacting proteins, their proximity can be visualized and quantified.
-
Studying Protein Oligomerization: This method can be used to investigate the formation of homo- or hetero-oligomers in their native cellular environment.[1][2]
-
Investigating Cellular Organization and Architecture: The spatial relationship of different azide-labeled biomolecules (e.g., proteins and glycans) can be explored.
-
Validation of Drug-Target Engagement: Changes in protein interactions upon drug treatment can be monitored.
Data Presentation
The following tables summarize quantitative data from studies utilizing similar click chemistry-based approaches for live-cell labeling and cross-linking. While not specific to this compound, these values provide a baseline for expected performance.
Table 1: Quantitative Parameters for Live-Cell Click Chemistry Labeling
| Parameter | Typical Value/Range | Cell Type(s) | Notes | Reference(s) |
| Metabolic Labeling Concentration (AHA) | 1 mM | HeLa, Jurkat | 4-hour pulse labeling. | [3] |
| Cross-linker Concentration | 10 - 50 µM | General mammalian | Optimal concentration should be determined empirically. | [3] |
| Fluorophore-Azide Concentration | 0.5 - 25 µM | Mammalian cells | Concentration depends on the specific dye and reaction kinetics. Higher concentrations can increase background. | [4] |
| Fluorescence Enhancement (Labeled vs. Control) | 5 - 20 fold | Jurkat | Measured by flow cytometry. | [3] |
| Click-Linking Efficiency | Up to 30% of total signal | Fixed cells | Represents the proportion of labeled precursors that form cross-links. | [5][6] |
| Signal-to-Noise Ratio (SNR) for Imaging | > 4 desirable | General live-cell imaging | SNR is dynamic and depends on multiple factors including probe concentration and imaging parameters. | [7][8] |
Table 2: Biocompatibility and Cytotoxicity of PEGylated Probes
| Compound Type | Observation | Cell Type(s) | Notes | Reference(s) |
| PEGylated Peptides | Reduced cytotoxicity compared to non-PEGylated counterparts. | MCF7 | PEGylation mitigates non-specific toxicity of cationic cell-penetrating peptides. | [9] |
| PEGylated Nanoparticles | Less toxic than pristine nanoparticles. | Jurkat | Functionalization with PEG improves biocompatibility. | |
| PEG-vcTNF-α | Cytotoxicity is dose- and time-dependent. | L929 | A specific PEGylated therapeutic, for general comparison. | [10] |
| Tetrazine (Tz) for in vivo click chemistry | Non-toxic at 40 µM | A431 | Important for the imaging step if a Tz-based fluorophore is used. | [7] |
Experimental Protocols
This protocol describes the use of this compound to cross-link and visualize newly synthesized proteins in live mammalian cells.
Materials
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., FluoroBrite DMEM)
-
Glass-bottom imaging dishes
Protocol Steps
Step 1: Metabolic Labeling with AHA
-
Plate cells on glass-bottom imaging dishes at an appropriate density to reach ~70% confluency on the day of the experiment.
-
On the day of the experiment, aspirate the complete medium and wash the cells once with warm PBS.
-
Aspirate the PBS and add pre-warmed methionine-free medium. Incubate for 1 hour at 37°C to deplete intracellular methionine pools.
-
Prepare a stock solution of AHA in methionine-free medium. Add this to the cells to a final concentration of 1 mM.
-
Incubate the cells for 4 hours at 37°C to allow for the incorporation of AHA into newly synthesized proteins.
Step 2: In-Cell Cross-linking with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete medium to a final concentration of 25 µM (this may require optimization).
-
Aspirate the AHA-containing medium and wash the cells twice with warm PBS.
-
Add the this compound containing medium to the cells and incubate for 30 minutes at 37°C.
Step 3: Fluorescent Labeling via Click Chemistry
This step uses a copper-catalyzed click reaction (CuAAC). For live-cell applications, it is crucial to use a copper-chelating ligand like THPTA to minimize cytotoxicity.
-
Prepare the following stock solutions:
-
20 mM CuSO4 in water
-
100 mM THPTA in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
5 mM Azide-fluorophore in DMSO
-
-
Aspirate the cross-linking medium and wash the cells twice with warm PBS.
-
Prepare the click reaction cocktail in live-cell imaging buffer. For 1 mL of buffer, add the components in the following order, mixing gently after each addition:
-
THPTA to a final concentration of 250 µM
-
Azide-fluorophore to a final concentration of 10 µM
-
CuSO4 to a final concentration of 50 µM
-
Sodium Ascorbate to a final concentration of 2.5 mM
-
-
Add the click reaction cocktail to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Aspirate the click reaction cocktail and wash the cells three times with live-cell imaging buffer.
-
The cells are now ready for imaging.
Step 4: Live-Cell Imaging
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
Use the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488).
-
Acquire images using settings that minimize phototoxicity, such as using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[11]
Visualizations
Experimental Workflow
References
- 1. news-medical.net [news-medical.net]
- 2. Probing protein oligomerization in living cells with fluorescence fluctuation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click-linking: a cell-compatible protein crosslinking method based on click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-linking: a cell-compatible protein crosslinking method based on click chemistry | bioRxiv [biorxiv.org]
- 7. In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bis-propargyl-PEG1 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Bis-propargyl-PEG1 conjugates, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical linker molecule featuring a short polyethylene glycol (PEG) chain with a propargyl group at each end.[1] The propargyl groups contain a terminal alkyne functional group.[2] This structure makes it a valuable tool in bioconjugation and drug development, particularly in "click chemistry" reactions.[1] It is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand and an E3 ligase-recruiting moiety.[3]
Q2: What are the general solubility properties of this compound?
Q3: How does the PEG chain length affect the solubility of propargyl-PEG conjugates?
A3: Generally, a longer PEG chain increases the hydrophilicity and therefore the aqueous solubility of the conjugate.[5] this compound has a very short PEG chain (n=1), which means its aqueous solubility might be lower compared to longer-chain PEG analogues.
Q4: Are there any specific handling and storage recommendations for this compound?
A4: Yes, proper handling and storage are crucial to maintain the integrity of the compound. It is recommended to store this compound at -20°C for long-term storage.[7] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations | Source |
| DMSO | 100 mg/mL (723.80 mM) | Ultrasonic assistance needed. The use of new, non-hygroscopic DMSO is recommended. | [3][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.09 mM) | Clear solution. | [3][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.09 mM) | Clear solution. | [3][8] |
| Water, DCM, DMF | Soluble (Qualitative) | Specific quantitative data not available, but generally soluble. | [5][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.[3]
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: General Method for Improving Solubility in Aqueous Buffers
Objective: To dissolve this compound in an aqueous buffer for experimental use, particularly when direct dissolution is challenging.
Materials:
-
This compound
-
Organic co-solvent (e.g., DMSO, DMF)
-
Target aqueous buffer (e.g., PBS, Tris buffer)
-
Vortex mixer
-
Heater/water bath (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic co-solvent such as DMSO, following Protocol 1.
-
In a separate tube, prepare the desired volume of the target aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise to the buffer.
-
Continue vortexing for several minutes to ensure thorough mixing.
-
If precipitation or cloudiness occurs, gentle heating (e.g., 37°C) may be applied to aid dissolution.[3] However, be mindful of the thermal stability of your other reactants.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
Use the freshly prepared solution immediately for your experiment.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely in the chosen solvent.
| Potential Cause | Suggested Solution |
| Inappropriate solvent | This compound has limited solubility in purely aqueous solutions. Use a water-miscible organic co-solvent like DMSO or DMF to prepare a stock solution first. |
| Low-quality or hygroscopic solvent | Water absorbed by solvents like DMSO can significantly reduce the solubility of the conjugate.[3] Use fresh, anhydrous, high-purity solvents. |
| Insufficient agitation | The compound may require more energy to dissolve. Use a combination of vigorous vortexing and sonication.[3] |
| Low temperature | Solubility can be temperature-dependent. Gentle warming (e.g., 37°C) can help, but ensure the temperature is compatible with the stability of the compound and other reaction components. |
| Precipitation upon addition to aqueous buffer | The final concentration of the organic co-solvent may be too low to maintain solubility. Try preparing a more dilute stock solution or slightly increasing the percentage of the organic co-solvent in the final mixture, if your experiment allows. |
Issue 2: Poor yield or inconsistent results in conjugation (e.g., click chemistry) reactions.
| Potential Cause | Suggested Solution |
| Incomplete dissolution of this compound | Undissolved particles will not participate in the reaction, leading to lower effective concentrations and poor yields. Ensure the conjugate is fully dissolved before adding other reactants. Visually inspect for clarity and consider filtration if necessary. |
| Aggregation of the conjugate in the reaction buffer | Even if initially dissolved, the conjugate may aggregate over time in certain buffer conditions. Consider using a buffer with a small percentage of an organic co-solvent or including additives like PEG-8000 to reduce aggregation of hydrophobic molecules.[10] |
| Hydrolysis of reactive groups | If your this compound conjugate has other functional groups (e.g., NHS ester), they may be susceptible to hydrolysis in aqueous buffers. Prepare solutions fresh and use them promptly. |
Visualizations
Caption: Workflow for dissolving this compound and its use in a conjugation reaction.
Caption: Factors influencing the solubility and experimental outcomes of this compound.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 7. Bis-propargyl-PEG3, 126422-57-9 | BroadPharm [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 10. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Bis-propargyl-PEG1 Click Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low yields in Bis-propargyl-PEG1 click reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a chemical linker containing a polyethylene glycol (PEG) unit with a propargyl group (a terminal alkyne) at each end. It is frequently used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The terminal alkyne groups allow for highly efficient and specific covalent bond formation with azide-containing molecules through a CuAAC "click" reaction.[1][] This modular approach simplifies the synthesis of complex molecules like PROTACs, where a molecule that binds to a target protein is linked to a molecule that recruits an E3 ubiquitin ligase.[4]
Q2: My CuAAC reaction with this compound has a low yield. What are the most common causes?
Low yields in CuAAC reactions can often be attributed to one or more of the following factors:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[5]
-
Poor Reagent Quality or Stability: Impurities in the azide or alkyne starting materials can interfere with the reaction. This compound should be stored under appropriate conditions (e.g., -20°C or -80°C under nitrogen) to prevent degradation.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[6]
-
Ligand Issues: The choice and concentration of the copper-coordinating ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the this compound starting material.[5]
-
Solubility Problems: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.
Q3: How can I prevent catalyst inactivation?
To maintain a sufficient concentration of the active Cu(I) catalyst, consider the following:
-
Use a Reducing Agent: When using a Cu(II) salt like copper(II) sulfate (CuSO₄), a reducing agent is essential to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent.[7]
-
Degas Your Solvents: To minimize the oxidation of Cu(I) by dissolved oxygen, it is good practice to degas all solvents (e.g., by sparging with nitrogen or argon) before use.
-
Use a Stabilizing Ligand: A copper-coordinating ligand, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), can protect the Cu(I) from oxidation and improve reaction rates.[7]
Q4: What are the optimal reaction conditions for a this compound click reaction?
The optimal conditions are often system-dependent, but here are some general guidelines:
-
Stoichiometry: A slight excess of one of the reactants (either the azide or the alkyne) can help drive the reaction to completion.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water (e.g., DMSO/water or t-BuOH/water) to ensure the solubility of all components.[4]
-
pH: The reaction is typically performed in a pH range of 4-12.[8] For reactions involving biomolecules, a pH between 7 and 9 is common.[6]
-
Temperature: Most click reactions proceed efficiently at room temperature.[5] In some cases, gentle heating (e.g., 30-40°C) may improve the yield, but higher temperatures can lead to degradation of sensitive molecules.
Q5: How do I choose the right copper source and ligand?
The choice of copper source and ligand can significantly impact your reaction's success.
-
Copper Source: Copper(II) sulfate (CuSO₄) with a reducing agent is very common. Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, though they are less stable.
-
Ligand: For organic solvents, TBTA is a good choice. For aqueous or partially aqueous reactions, especially those involving biomolecules, the water-soluble THPTA is preferred as it helps to prevent copper-mediated damage to the biomolecules.[7] The ligand to copper ratio is also important, with a 5:1 ratio often recommended for bioconjugation to protect biomolecules.[9]
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step troubleshooting guide.
Caption: A decision tree for troubleshooting low yields in click reactions.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of CuAAC reactions. While the specific reactants may differ from this compound, the general trends are informative for optimizing your reaction.
Table 1: Effect of Copper Source and Solvent on Reaction Yield
| Entry | Copper Source (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (1) | Cyrene™ | 30 | 0.5 | >99 |
| 2 | CuBr (1) | Cyrene™ | 30 | 0.5 | ~20 |
| 3 | CuCl (1) | Cyrene™ | 30 | 0.5 | ~10 |
| 4 | Cu₂O (1) | Cyrene™ | 30 | 0.5 | ~5 |
| 5 | CuSO₄/KI (0.1/0.1) | Dioxane | 90 | 2 | Poor |
| 6 | CuSO₄/KI (0.1/0.1) | MeOH | 90 | 2 | Poor |
| 7 | CuSO₄/KI (0.1/0.1) | Dioxane/H₂O | 90 | 2 | Good |
Data adapted from a study on the click reaction of benzyl azide and phenylacetylene.[10] and a study on the synthesis of 1,4-disubstituted-1,2,3-triazolo-nucleosides.[11]
Table 2: Effect of Water Content on Reaction Yield in Cyrene™
| Entry | Water Content (wt %) | Yield (%) |
| 1 | <0.05 | >99 |
| 2 | 1.0 | 88 |
| 3 | 2.0 | 86 |
| 4 | 3.0 | 70 |
| 5 | 4.0 | 47 |
| 6 | 5.0 | 29 |
Data adapted from a study on the click reaction of benzyl azide and phenylacetylene in Cyrene™.[10]
Key Experimental Protocols
Below are detailed methodologies for performing a CuAAC reaction, which can be adapted for your specific application with this compound.
Protocol 1: General Procedure for CuAAC in a PROTAC Synthesis Context
This protocol describes the final click chemistry step in a PROTAC synthesis, where an alkyne-functionalized intermediate is coupled with an azide-modified ligand.[4]
Caption: A typical workflow for a PROTAC synthesis using click chemistry.
Materials:
-
Alkyne-functionalized intermediate (e.g., a molecule conjugated to one end of this compound)
-
Azide-modified ligand
-
Solvents (e.g., DMSO, t-BuOH, water)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
(Optional) Copper ligand (e.g., TBTA or THPTA)
Methodology:
-
Dissolve Reactants: In a suitable reaction vessel, dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified ligand (1.1 equivalents) in a mixture of solvents (e.g., DMSO/water or t-BuOH/water).
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. If using a ligand, pre-mix the CuSO₄ with the ligand before adding the sodium ascorbate.
-
Initiate Reaction: Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Reaction: Stir the reaction at room temperature for 2-8 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the final PROTAC compound by preparative HPLC.
Protocol 2: Bioconjugation of an Alkyne-Modified Protein
This protocol is adapted for labeling an alkyne-modified biomolecule with an azide-containing cargo.[9]
Materials:
-
Alkyne-modified protein (e.g., 25 µM final concentration)
-
Azide-containing molecule (e.g., 50 µM final concentration)
-
Assay buffer (e.g., PBS)
-
20 mM CuSO₄ solution
-
50 mM THPTA ligand solution
-
100 mM Sodium ascorbate solution
-
(Optional) 100 mM Aminoguanidine solution (to protect certain amino acids)
Methodology:
-
Prepare Protein Solution: In a microcentrifuge tube, prepare the alkyne-modified protein solution in the assay buffer to the desired final volume and concentration.
-
Add Azide: Add the azide-containing molecule to the protein solution.
-
Prepare Catalyst/Ligand Mix: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of copper to ligand is often used.
-
Add Catalyst/Ligand: Add the pre-mixed catalyst/ligand solution to the protein/azide mixture.
-
(Optional) Add Protective Agent: If your protein is sensitive to oxidation, you can add aminoguanidine.
-
Initiate Reaction: Add the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Close the tube to minimize oxygen exposure and incubate at room temperature for 1-2 hours. Gentle mixing on a rotator can be beneficial.
-
Analysis/Purification: Analyze the reaction by SDS-PAGE or mass spectrometry. The conjugated protein can be purified from small molecule reagents by size exclusion chromatography or dialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper Catalyst Concentration for Bis-propargyl-PEG1 Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the bifunctional linker, Bis-propargyl-PEG1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper concentration for my this compound reaction?
A1: The optimal copper(I) concentration is critical for a successful reaction and typically falls within the micromolar range for bioconjugation. For most applications, a final concentration of 50-100 µM Cu(I) is a good starting point. However, the ideal concentration depends on the specific substrates, their concentrations, and the desired outcome (intermolecular crosslinking vs. intramolecular cyclization). It is highly recommended to perform a preliminary optimization experiment.
Q2: My reaction yield is low or non-existent. What are the common causes and solutions?
A2: Low or no yield in a CuAAC reaction can be attributed to several factors. The primary cause is often the inactivation of the copper(I) catalyst through oxidation to copper(II). Other factors include inaccessible alkyne groups, reagent degradation, or sequestration of the copper catalyst. A systematic troubleshooting approach is recommended.
Q3: How can I prevent the oxidation of the copper(I) catalyst?
A3: The catalytically active Cu(I) species is readily oxidized by dissolved oxygen. To maintain the copper in its active state, it is crucial to use a reducing agent, with sodium ascorbate being the most common. It is also beneficial to work with deoxygenated solvents and to minimize the reaction's exposure to air by using a sealed reaction vessel. The use of a stabilizing ligand is also highly recommended.
Q4: What is the role of a ligand in the reaction, and which one should I choose?
A4: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation. They also accelerate the reaction rate and can reduce the cytotoxicity of copper in biological systems. For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are excellent choices. A ligand-to-copper ratio of at least 5:1 is generally recommended to protect biomolecules from oxidative damage.[1]
Q5: I am observing unexpected side products or a mixture of products. What could be the cause with a bis-propargyl linker?
A5: With a bifunctional linker like this compound, you can have both intramolecular (cyclization) and intermolecular (crosslinking/polymerization) reactions. The outcome is largely dependent on the concentration of your reactants. High concentrations of your azide-containing molecule and the bis-propargyl linker will favor intermolecular reactions. Conversely, performing the reaction under high dilution will favor intramolecular cyclization. Careful control of stoichiometry is also critical.
Q6: How can I confirm that my reagents are active and the reaction conditions are suitable?
A6: It is advisable to perform a small-scale model reaction to test the efficiency of your CuAAC conditions before committing your valuable biomolecules.[1] This can be done using a simple alkyne (e.g., propargyl alcohol) and a fluorogenic azide (e.g., coumarin azide). A successful reaction will result in a significant increase in fluorescence, confirming that your catalyst, reducing agent, and general setup are effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | - Use a freshly prepared solution of a reducing agent like sodium ascorbate.[2] - Deoxygenate all buffers and solvents before use. - Keep the reaction vessel sealed to minimize oxygen exposure.[1] |
| Inaccessible Alkyne Groups | - For sterically hindered substrates, consider using a longer PEG linker. - In cases of hydrophobic collapse burying the alkyne, add a denaturing co-solvent like DMSO. | |
| Copper Sequestration | - Thiol-containing molecules (e.g., cysteine residues in proteins, DTT) can bind to copper. Increase the copper and ligand concentration. - Consider adding a sacrificial metal like Zn(II) to bind to sequestering agents.[1] | |
| Reaction Stalls or is Sluggish | Insufficient Catalyst | - Increase the copper and ligand concentration. A 1:1 or 2:1 ligand-to-copper ratio can be effective.[1] |
| Depletion of Reducing Agent | - Add a second aliquot of sodium ascorbate. | |
| Formation of Precipitate | Poor Substrate Solubility | - Add a water-miscible organic co-solvent such as DMSO, DMF, or t-butanol to improve solubility. |
| Alkyne Homocoupling (Glaser Coupling) | - This side reaction is promoted by Cu(II) and oxygen. Ensure a sufficient excess of reducing agent and maintain anaerobic conditions. | |
| Biomolecule Degradation | Oxidative Damage from Reactive Oxygen Species (ROS) | - Use a ligand-to-copper ratio of at least 5:1. The ligand can act as a sacrificial reductant.[1] - Add aminoguanidine to scavenge reactive byproducts of ascorbate oxidation. |
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 100 µM | Higher concentrations can increase reaction rates but may also increase side reactions and cytotoxicity. |
| Ligand (e.g., THPTA) Concentration | 250 - 500 µM | A 5-fold excess relative to the copper concentration is recommended for bioconjugation to protect biomolecules.[1] |
| Sodium Ascorbate Concentration | 1 - 5 mM | A 10- to 50-fold excess over the copper concentration is typical. Prepare fresh. |
| This compound Concentration | Dependent on application | For intermolecular crosslinking, use a concentration that favors bimolecular reactions. For intramolecular cyclization, use high dilution. |
| Azide-containing Molecule Concentration | 1.1 - 2 equivalents to alkyne groups | A slight excess of one reagent can drive the reaction to completion. |
| Reaction Temperature | Room Temperature (20-25 °C) | Most CuAAC reactions proceed efficiently at room temperature. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Crosslinking
This protocol is a starting point for crosslinking an azide-containing biomolecule with this compound.
-
Prepare Stock Solutions:
-
Azide-containing biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 10 mM in deionized water.
-
Ligand (e.g., THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule to the desired final concentration.
-
Add the this compound stock solution to achieve the desired stoichiometry.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the reaction progress at different time points (e.g., 1, 2, and 4 hours) using an appropriate analytical technique.
-
Protocol 2: Model Reaction with a Fluorogenic Probe for Optimization
This protocol allows for the rapid optimization of reaction conditions.
-
Materials:
-
Fluorogenic azide (e.g., coumarin azide): 5 mM stock in DMSO.
-
Model alkyne (e.g., propargyl alcohol): 50 mM stock in buffer.
-
All other reagents as listed in Protocol 1.
-
-
Procedure:
-
Establish a 100% reaction standard by reacting the fluorogenic azide (e.g., 100 µM) with an excess of the model alkyne (e.g., 500 µM) under your proposed optimal conditions.
-
Set up a series of reactions varying the concentration of the copper/ligand complex.
-
Initiate the reactions with sodium ascorbate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 404 nm excitation and 477 nm emission for the coumarin triazole product) at various time points.
-
The condition that reaches the fluorescence plateau of the 100% standard the fastest is the optimal condition.
-
Visualizations
Caption: General experimental workflow for a CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Caption: Influence of reactant concentration on reaction outcome.
References
preventing side reactions with Bis-propargyl-PEG1
Welcome to the technical support center for Bis-propargyl-PEG1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during experiments with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a polyethylene glycol (PEG)-based linker containing two terminal alkyne (propargyl) groups.[1][2] Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[][4] This reaction forms a stable triazole linkage between the alkyne groups on the PEG linker and azide-functionalized molecules.[2][5]
Q2: How should I store and handle this compound to ensure its stability?
Proper storage is critical to prevent degradation and inactivation of the terminal alkyne groups. For long-term storage, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere.[][6] Once a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[][4]
Q3: What are the most common side reactions to be aware of when using this compound in CuAAC reactions?
The most prominent side reaction is the copper-catalyzed oxidative homo-coupling of the terminal alkyne groups, known as the Glaser coupling.[6][7] This results in the formation of a symmetric 1,3-diyne byproduct, which consumes the starting material and reduces the yield of the desired conjugate.[6][8] Additionally, byproducts from the oxidation of the reducing agent, sodium ascorbate, can lead to the modification and aggregation of proteins in the reaction mixture.[9][10]
Q4: Are there alternatives to copper-catalyzed click chemistry for this compound?
While this compound is primarily designed for CuAAC, the terminal alkyne groups can participate in other reactions. However, for bioconjugation, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful alternative that avoids the cytotoxicity associated with copper catalysts.[1][2][11] SPAAC utilizes strained cyclooctynes instead of terminal alkynes like those in this compound. Therefore, to use a copper-free approach, a different alkyne-containing reagent would be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Glaser Coupling Side Reaction: Formation of symmetric diyne byproducts due to alkyne homo-coupling.[6][12] | • Use a Reducing Agent: Ensure a sufficient concentration of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state and minimize oxidative coupling.[9] • Protect from Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure, which promotes Glaser coupling.[12] • Add a Copper Ligand: Use a copper-chelating ligand such as THPTA to stabilize the Cu(I) catalyst and reduce side reactions.[9][13] |
| Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, or ligand. | • Optimize Reagent Ratios: Titrate the concentrations of your azide-containing molecule, this compound, copper sulfate, and sodium ascorbate to find the optimal ratio. A common starting point is a slight excess of the azide. • Use a Fluorogenic Assay: A fluorogenic azide can be used to optimize reaction conditions before committing expensive biomolecules.[12][13] | |
| Steric Hindrance: The PEG chain or bulky substituents on the binding molecules may hinder the reaction. | • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24 hours).[14] • Slightly Increase Temperature: If your biomolecules are stable, a modest increase in temperature may improve reaction kinetics. | |
| Precipitation or Aggregation in the Reaction Mixture | Protein Modification by Ascorbate Byproducts: Dehydroascorbate and other oxidation products of ascorbic acid can react with and crosslink proteins.[9][10] | • Add Aminoguanidine: Include aminoguanidine in the reaction mixture to scavenge reactive carbonyl byproducts of ascorbate oxidation.[9][10][13] • Use a Copper Ligand: A ligand can protect biomolecules from oxidation by reactive oxygen species generated during the reaction.[12][13] |
| Poor Solubility of Reagents: this compound or the azide-containing molecule may not be fully soluble in the reaction buffer. | • Use Co-solvents: If compatible with your biomolecules, consider using a small percentage of a water-miscible organic solvent like DMSO to improve solubility.[][6] • Sonication: Gentle sonication can aid in the dissolution of reagents.[][4] | |
| Inconsistent Results | Degradation of this compound: Improper storage or handling has led to the degradation of the alkyne groups. | • Verify Storage Conditions: Ensure the reagent has been stored at the recommended temperature and under an inert atmosphere.[][6] • Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[] |
| Inhibition of the Copper Catalyst: Components in the buffer (e.g., Tris) or impurities can chelate and inhibit the copper catalyst. | • Use Compatible Buffers: Employ buffers such as phosphate, carbonate, or HEPES. Avoid Tris buffer, as it can be an inhibitory ligand for copper.[9][10] |
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the bioconjugation of an azide-containing molecule to this compound. Optimization of concentrations and reaction times may be necessary for specific applications.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Deionized water
Procedure:
-
Prepare Reactants:
-
Dissolve this compound in the reaction buffer to the desired final concentration.
-
Dissolve the azide-functionalized molecule in the reaction buffer to the desired final concentration.
-
-
Prepare Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the Copper(II) Sulfate and THPTA stock solutions. A common ratio is 1:5 of Cu:Ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[13]
-
Vortex briefly to mix.
-
-
Set up the Reaction:
-
In a new microcentrifuge tube, combine the following in the specified order:
-
Solution of this compound and the azide-functionalized molecule in buffer.
-
Aminoguanidine stock solution (to a final concentration of 1-5 mM).
-
The prepared copper/ligand premix.
-
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction (to a final concentration of 1-5 mM).
-
Close the tube to minimize oxygen exposure and mix by gentle inversion.[13]
-
-
Incubation:
-
Incubate the reaction at room temperature or on a slow rotator for 1 to 24 hours. The optimal time will depend on the specific reactants and their concentrations.
-
-
Quenching and Purification (Optional):
-
The reaction can be quenched by adding EDTA to chelate the copper ions.
-
Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted starting materials and catalyst components.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Desired CuAAC reaction vs. Glaser coupling side reaction.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. chempep.com [chempep.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal After Bis-propargyl-PEG1 Click Chemistry
Welcome to the Technical Support Center for catalyst removal following your Bis-propargyl-PEG1 click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on purifying your PEGylated products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a click chemistry reaction?
A1: Residual copper catalyst can be detrimental to your final product and downstream applications for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1] Furthermore, residual copper can interfere with subsequent analytical techniques, such as fluorescence spectroscopy, and can catalyze unwanted side reactions, potentially leading to product degradation. For therapeutic applications, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the most common methods for removing copper catalysts from PEGylated products?
A2: The primary methods for removing residual copper from biomolecules and polymers include:
-
Chelation: Using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which is then removed via aqueous extraction or dialysis.[2]
-
Solid-Phase Scavenging: Employing solid-supported scavenger resins that selectively bind to copper, allowing for simple removal by filtration.[3]
-
Dialysis/Ultrafiltration: This size-based separation method is particularly useful for large PEGylated molecules like proteins, where the product is retained by a semi-permeable membrane while smaller copper complexes are removed.[4]
-
Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated from the soluble product by filtration.[4]
Q3: How do I choose the best copper removal method for my this compound conjugate?
A3: The optimal method depends on several factors, including the molecular weight and solubility of your PEGylated product, the scale of your reaction, and the required level of purity. For large, water-soluble biomolecules, dialysis against an EDTA-containing buffer is often preferred.[4] For smaller molecules or when a very low level of residual copper is required, solid-phase scavengers can be highly effective.[3] A combination of methods, such as treatment with a scavenger followed by dialysis, can also be employed for maximum purity.
Q4: Can the triazole ring formed during the click reaction interfere with copper removal?
A4: Yes, the nitrogen atoms in the newly formed triazole ring can coordinate with copper ions, making complete removal more challenging. In such cases, using a strong chelating agent like EDTA or a scavenger resin with a high affinity for copper is recommended. Multiple washes or treatments may be necessary to achieve the desired level of purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the organic layer after EDTA extraction. | 1. Incomplete removal of the copper-EDTA complex.2. Emulsion formation preventing clean phase separation. | - Perform additional extractions with fresh 0.5 M EDTA solution.[1]- After EDTA washes, wash the organic layer with brine to break emulsions and remove residual water-soluble complexes.[4] |
| Low product yield after purification. | 1. Product co-precipitating with copper salts.2. Adsorption of the product onto the scavenger resin or chromatography medium.3. Product loss during dialysis due to using a membrane with too large of a molecular weight cutoff (MWCO). | - Optimize the pH during precipitation to ensure only the copper salt precipitates.- Test a small sample with the scavenger resin to check for non-specific binding of your product.- Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your PEGylated product. |
| Product degradation during copper removal. | 1. Exposure to harsh pH conditions during extraction or precipitation.2. Oxidation of the product. | - Use buffered solutions for extractions and avoid extreme pH values if your product is sensitive.- Degas solutions and work under an inert atmosphere (e.g., nitrogen or argon) if your product is susceptible to oxidation. |
| High levels of residual copper detected by ICP-MS after purification. | 1. Insufficient amount of chelating agent or scavenger.2. Insufficient contact time with the scavenger resin.3. The chosen purification method is not efficient enough for the required purity level. | - Increase the excess of EDTA or the amount of scavenger resin used.- Increase the stirring time with the scavenger resin to ensure complete binding.- Consider a multi-step purification approach, such as an EDTA wash followed by treatment with a scavenger resin or dialysis. |
Quantitative Data on Catalyst Removal
| Purification Method | Initial Metal Concentration | Final Metal Concentration | Removal Efficiency (%) | Product Recovery (%) | Reference(s) |
| Solid-Phase Scavenger (SiliaMetS® Thiourea) | 12,650 ppm (Cu) | 7 ppm (Cu) | >99.9% | 71% | [5] |
| Solid-Phase Scavenger (MP-TMT) | ~800 ppm (Pd) | <10 ppm (Pd) | >98.75% | Not Reported | [6][7] |
| Ultrafiltration with PEI | < 4 mM (Cu-EDTA) | Not specified | >97% | Not Reported | [8] |
| Dialysis (Albumin Dialysis) | Elevated serum Cu | Normal blood-copper levels | Significant removal (196 mg total) | N/A | [9] |
| Ion Exchange Resin (Dowex G-26) | 0.5-0.7 g/L (Cu) | Not specified | ~100% (adsorption) | 99.7% (elution) | [10] |
Note: Data for palladium (Pd) is included to illustrate the high efficiency of scavenger resins, which are also effective for copper.
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.
-
Reaction Quench & Dilution: Once the click reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Extraction: Transfer the diluted mixture to a separatory funnel and wash with an equal volume of a 0.1-0.5 M aqueous solution of EDTA (disodium salt). The pH of the EDTA solution can be adjusted to ~8 with sodium bicarbonate to enhance chelation.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.
-
Repeat: Drain the aqueous layer and repeat the extraction with fresh EDTA solution until the aqueous layer is colorless.
-
Final Wash: Wash the organic layer with brine to remove residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Removal Using a Solid-Phase Scavenger Resin
This protocol provides a general procedure for using commercially available copper scavenger resins (e.g., SiliaMetS®, QuadraSil™).
-
Solvent Addition: After the click reaction is complete, dissolve the crude product in a suitable solvent.
-
Addition of Scavenger: Add the solid scavenger resin to the solution (typically 3-5 equivalents relative to the amount of copper catalyst).
-
Stirring: Stir the suspension vigorously at room temperature for 4-16 hours.[5] The optimal time should be determined empirically for your specific system.
-
Filtration: Remove the scavenger resin by filtering the mixture through a pad of celite or a fritted funnel.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal by Dialysis (for Macromolecules)
This protocol is ideal for purifying large PEGylated molecules such as proteins or antibodies.
-
Sample Preparation: Transfer the completed click reaction mixture into a dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) that is significantly smaller than your product's molecular weight.
-
Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing a large volume (e.g., 100-1000 times the sample volume) of a suitable buffer (e.g., PBS) containing 1-10 mM EDTA. Stir the dialysis buffer gently with a magnetic stir bar.
-
Buffer Exchange: Perform the dialysis at 4°C. Change the dialysis buffer every few hours for the first day, and then overnight to ensure complete removal of the copper-EDTA complex. A typical procedure involves at least three buffer changes.[11]
-
Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any residual chelating agent.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The purified product is now ready for downstream applications or further characterization.
Visualizations
Experimental Workflow for Catalyst Removal
Caption: General workflow for catalyst removal after click chemistry.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Albumin dialysis: effective removal of copper in a patient with fulminant Wilson disease and successful bridging to liver transplantation: a new possibility for the elimination of protein-bound toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-propargyl-PEG1 Reactions with pH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis-propargyl-PEG1 in their experimental workflows. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the effect of pH on the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CuAAC reaction using this compound?
A1: The CuAAC reaction is remarkably robust and can proceed over a broad pH range, generally between 4 and 12.[1][2] However, for bioconjugation applications, which are common for PEGylated linkers like this compound, a pH of approximately 7.0 to 7.5 is recommended.[3][4] For other applications, the optimal pH may vary, and empirical testing is advised.
Q2: Can the choice of buffer affect my reaction efficiency?
A2: Absolutely. The buffer system can significantly impact the outcome of a CuAAC reaction. Some buffers can chelate the copper catalyst, reducing its availability and slowing down the reaction. It is crucial to select a non-coordinating buffer at the desired pH.
Q3: Which buffers are recommended for CuAAC reactions?
A3: Phosphate, HEPES, and carbonate buffers are generally compatible with CuAAC reactions and are recommended for maintaining a stable pH in the optimal range of 6.5 to 8.0.[5][6]
Q4: Are there any buffers I should avoid?
A4: Yes. Tris buffers should be avoided as the tris(hydroxymethyl)aminomethane molecule can act as a competitive and inhibitory ligand for copper, slowing the reaction rate.[3][6] Buffers containing high concentrations of chloride ions (greater than 0.2 M) can also be problematic as chloride can compete for copper coordination.[7]
Q5: My reaction yield is low. Could pH be the issue?
A5: Low reaction yield can be attributed to several factors, and pH is a critical parameter to investigate. An inappropriate pH can lead to poor catalyst performance or degradation of your starting materials. However, other factors such as catalyst inactivity (oxidation of Cu(I) to Cu(II)), poor quality of the this compound or azide, steric hindrance, or the presence of chelating agents in your sample should also be considered.
Troubleshooting Guide: pH-Related Issues
This guide will help you troubleshoot and resolve common issues related to pH in your this compound reactions.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your reaction mixture. Adjust to the recommended range of 7.0-7.5 for bioconjugations, or perform a pH screen to find the optimal condition for your specific substrates. |
| Incompatible Buffer | If using a Tris or high-chloride buffer, switch to a recommended buffer such as phosphate, HEPES, or carbonate.[5][6] |
| Precipitation of Copper-Phosphate | If using a phosphate buffer and observing precipitation, pre-mix the copper sulfate with a stabilizing ligand (e.g., THPTA) before adding it to the reaction mixture. This can prevent the formation of insoluble copper-phosphate complexes.[7] |
Problem: Inconsistent Reaction Rates
| Potential Cause | Suggested Solution |
| Poor Buffering Capacity | Ensure your buffer concentration is sufficient to maintain a stable pH throughout the reaction, especially if your reaction generates or consumes protons. |
| pH Shift During Reaction | Monitor the pH of the reaction over time. If a significant shift is observed, a higher concentration of buffer may be required. |
Quantitative Data Summary
While the reaction rate is known to be pH-dependent, specific quantitative data for this compound is not extensively published. However, the following table summarizes the qualitative effects of different pH ranges and buffer systems on CuAAC reaction efficiency.
| pH Range | Buffer System | Expected Reaction Efficiency | Notes |
| < 4 | - | Generally lower | Risk of acid-catalyzed side reactions or degradation of substrates. |
| 4 - 6.5 | Acetate, MES | Moderate to High | Reaction proceeds, but may not be optimal for all substrates. |
| 6.5 - 8.0 | Phosphate, HEPES, Carbonate | Optimal for Bioconjugation | Recommended starting range for most applications involving biological molecules.[5][6] |
| 8.0 - 12 | Carbonate, CHES | Moderate to High | Reaction is still efficient, but basic conditions may not be suitable for all substrates. |
| Any | Tris | Potentially Low | Tris is a known inhibitor of the CuAAC reaction due to copper chelation.[3][6] |
| Any | High Chloride (>0.2M) | Potentially Low | Chloride ions can compete with the alkyne for copper coordination.[7] |
Experimental Protocols
Protocol for pH Optimization of a CuAAC Reaction
This protocol provides a framework for systematically determining the optimal pH for your specific this compound reaction.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of your azide-containing molecule in a compatible solvent.
-
Prepare a series of buffers at different pH values (e.g., acetate pH 5.5, phosphate pH 6.5, 7.0, 7.5, and carbonate pH 8.5).
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water) and a reducing agent like sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA, 50 mM in water).
2. Reaction Setup (for each pH to be tested):
-
In a microcentrifuge tube, combine the this compound and the azide in your chosen buffer.
-
Add the copper-chelating ligand. A 5:1 ligand to copper ratio is often recommended.[7]
-
Add the copper(II) sulfate solution. The final concentration of copper can be in the range of 50-250 µM.[7]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5 mM).[7]
3. Reaction and Analysis:
-
Incubate the reactions at room temperature or a desired temperature for a set period (e.g., 1-4 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or gel electrophoresis for biomolecules).
-
Compare the product yield across the different pH conditions to determine the optimum.
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: A logical workflow for troubleshooting low yield in CuAAC reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
reducing agent selection for copper-catalyzed reactions with Bis-propargyl-PEG1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Bis-propargyl-PEG1.
Frequently Asked Questions (FAQs)
Q1: What is the role of a reducing agent in copper-catalyzed reactions with this compound?
In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the active catalyst is the Cu(I) oxidation state. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. A reducing agent is added to the reaction mixture to reduce Cu(II) salts (like CuSO₄) to the catalytically active Cu(I) species in situ. This method is often more convenient than using unstable Cu(I) salts directly.[1][2] The most commonly used reducing agent for this purpose is sodium ascorbate.[3][4]
Q2: Which reducing agent is most commonly recommended for CuAAC reactions?
Sodium ascorbate is the most popular and widely recommended reducing agent for CuAAC reactions due to its effectiveness, convenience, and compatibility with aqueous solvent systems often used in bioconjugation.[3][4] It efficiently generates the active Cu(I) catalyst from a Cu(II) precursor like copper(II) sulfate.[2]
Q3: Are there alternatives to sodium ascorbate as a reducing agent?
Yes, several alternatives to sodium ascorbate have been explored. These include:
-
Hydroxylamine: Can be used as a reducing agent for Cu(II).[4]
-
Tris(2-carboxyethyl)phosphine (TCEP): While initially used, it has been found to sometimes slow down the reaction rate and can interfere with the reaction due to its copper-binding and azide-reducing properties.[4]
-
Monothiol reducing agents (e.g., Cysteine): In some systems, particularly with proteins prone to oxidation, monothiol reducing agents like cysteine have been shown to allow for efficient PEGylation while preventing oxidative degradation.[5]
-
Copper(0) wire: Can be used to reduce Cu(II) through disproportionation.[2]
Q4: Why is a ligand often included in the reaction mixture?
A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to:
-
Stabilize the Cu(I) catalytic species against oxidation and disproportionation.
-
Accelerate the reaction rate significantly.
-
Protect sensitive biomolecules from damage by sequestering the copper ions.[4]
Q5: What are common side reactions in CuAAC with this compound?
The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct. This is particularly problematic in the presence of oxygen.[4] Additionally, byproducts from the oxidation of sodium ascorbate can potentially react with amine groups on proteins.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). This is often due to the presence of oxygen in the reaction. | 1. Ensure you are using a sufficient excess of the reducing agent (e.g., sodium ascorbate). 2. Degas all solutions (substrate solutions and water/buffer) prior to use. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Poor Quality Reducing Agent: Sodium ascorbate solutions are prone to oxidation (will appear brown). | Always use a freshly prepared solution of sodium ascorbate. Do not use solutions that are discolored. | |
| Catalyst Sequestration: If working with biological samples, molecules with thiols (e.g., glutathione) or other metal-chelating functionalities can bind to the copper catalyst and inhibit the reaction. | 1. Increase the concentration of the copper catalyst and ligand. 2. Consider adding a sacrificial metal like Zn(II) to bind to the interfering species. | |
| Inaccessible Alkyne Groups: The propargyl groups on your molecule may be sterically hindered or buried within a larger structure. | 1. Increase the reaction temperature. 2. Add a co-solvent like DMSO to help expose the reactive groups. | |
| Slow Reaction Rate | Insufficient Catalyst: The concentration of the active Cu(I) species is too low. | 1. Increase the concentration of the copper salt and reducing agent. 2. Add an accelerating ligand like THPTA or BTTAA. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[4] |
| Low Reactant Concentration: The reaction is second-order, so the rate is dependent on the concentration of both the azide and the alkyne. | Increase the concentration of your reactants if possible. | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): This is caused by the presence of oxygen, which facilitates the oxidative coupling of the terminal alkyne. | 1. Rigorously deoxygenate all reaction components and maintain an inert atmosphere.[4] 2. Ensure a sufficient excess of the reducing agent is present throughout the reaction. |
| Modification of Biomolecules: Byproducts of ascorbate oxidation can react with proteins. | Consider using aminoguanidine as an additive to trap reactive carbonyl byproducts of ascorbate oxidation.[3] |
Data Presentation: Comparison of Reducing Agents
The selection of a reducing agent can impact the final yield and reaction efficiency. While sodium ascorbate is the most common choice, other reagents have been used with varying success.
| Reducing Agent | Typical Conditions | Reported Yield/Efficiency | Advantages | Disadvantages |
| Sodium Ascorbate | CuSO₄ (0.1-1 mM), Sodium Ascorbate (1-10 mM), often with a ligand (e.g., THPTA) | High yields, often >90%. In one study, a yield of 84% was reported.[6] | Highly effective, convenient for in situ Cu(I) generation, water-soluble.[3] | Can generate reactive oxygen species; byproducts can modify proteins.[3] Solutions are air-sensitive. |
| Hydroxylamine | Used as an alternative when ascorbate is not suitable. | Effective, but less commonly reported with quantitative data. | An alternative when ascorbate causes issues with the substrate.[4] | Less common, may require more optimization. |
| TCEP | Initially used in bioconjugation. | Can be effective, but may be inferior to ascorbate. | Can slow the reaction rate and interfere with the CuAAC reaction.[4] | |
| Cysteine | Used in anaerobic conditions for PEGylation of proteins. | Allowed for efficient PEGylation while preventing oxidative degradation of the protein.[5] | Can protect sensitive biomolecules from oxidative damage.[5] | Requires anaerobic conditions; less commonly used for general CuAAC. |
| None (Direct use of Cu(I) salt) | e.g., CuI, CuBr | A yield of 93% was achieved with CuI under specific DES conditions.[6] | Avoids the need for a reducing agent and potential side reactions from it. | Cu(I) salts are unstable and require stringent air-free techniques.[3] |
Note: The reported yields are from different studies with varying substrates and conditions and are not a direct head-to-head comparison.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a starting point and may require optimization for your specific application.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 50 mM).
-
Crucially, prepare a fresh stock solution of sodium L-ascorbate in water (e.g., 100 mM) immediately before use. Oxidized sodium ascorbate will be ineffective.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the azide-containing molecule in your desired reaction buffer (e.g., phosphate buffer, pH 7). The final concentration of the limiting reagent is often in the micromolar to low millimolar range.
-
Prepare a premix of the CuSO₄ and ligand solution. A 1:5 copper-to-ligand ratio is often recommended for bioconjugation.[4] Add the required volume of the ligand stock solution to the CuSO₄ stock solution and mix gently.
-
Add the copper/ligand premix to the reaction vessel containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
The reaction is typically allowed to proceed at room temperature for 1 to 4 hours. For less reactive substrates or low concentrations, longer reaction times or gentle heating may be necessary.
-
To minimize oxygen-induced side reactions, it is recommended to cap the reaction vessel.[4] For sensitive substrates, deoxygenating the solutions and performing the reaction under an inert atmosphere (nitrogen or argon) is advisable.
-
-
Monitoring and Workup:
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Once the reaction is complete, the copper catalyst can be removed by adding a chelating agent like EDTA, followed by purification of the product using an appropriate method (e.g., size exclusion chromatography, dialysis, or HPLC).
-
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting decision tree for low yield in CuAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
stability of Bis-propargyl-PEG1 in aqueous buffers
Welcome to the technical support center for Bis-propargyl-PEG1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound, also known as 1,2-Bis(propargyloxy)ethane (CAS No. 40842-04-4), consists of a single polyethylene glycol (PEG) unit with two propargyl groups attached via ether linkages.[1][2][3] The presence of ether bonds, as opposed to ester bonds, is a key determinant of its chemical stability.
Q2: How stable is this compound in commonly used aqueous buffers (e.g., PBS, Tris, HEPES) at neutral pH?
A2: The ether linkages in this compound are chemically robust and not readily hydrolyzed in aqueous buffers at or near neutral pH (pH 6-8).[4] The terminal alkyne (propargyl) groups are also stable under these conditions. Therefore, this compound is considered stable for typical experimental timescales (hours to days) in common biological buffers like PBS, Tris, and HEPES at room temperature. A similar, longer-chain PEG linker, Bis-propargyl-PEG10, is considered stable for weeks during shipping at ambient temperatures.[5]
Q3: What is the effect of pH on the stability of this compound?
A3:
-
Neutral to Basic Conditions (pH > 6): this compound is highly stable. Ether bonds are resistant to base-catalyzed hydrolysis.
-
Acidic Conditions (pH < 6): The stability of the ether linkage decreases under acidic conditions.[4][6] Prolonged incubation in acidic buffers, especially at elevated temperatures, can lead to slow acid-catalyzed hydrolysis of the ether bonds. The terminal alkyne groups may also undergo hydration or other addition reactions under strongly acidic conditions.[7]
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures will accelerate the rate of any potential degradation. While stable at room temperature and 4°C, prolonged incubation at elevated temperatures (e.g., 37°C or higher) may increase the rate of hydrolysis, particularly in acidic buffers. For long-term storage, it is recommended to keep the compound at -20°C.[5]
Q5: What are the potential degradation products of this compound in an aqueous buffer?
A5: Under forcing acidic conditions (low pH, high temperature), the primary degradation pathway would be the hydrolysis of the ether bonds. This would result in the formation of ethylene glycol and propargyl alcohol. The propargyl group itself is unlikely to degrade under typical bioconjugation conditions.
Q6: Are there any special handling precautions for this compound?
A6: Propargyl ethers have the potential to form peroxides over time when exposed to oxygen.[8] While this is a slow process, it is good practice to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
| Buffer Condition | pH Range | Temperature | Expected Stability | Notes |
| PBS, HEPES, Tris | 7.0 - 8.0 | 4°C - 25°C | High | Stable for typical experimental durations (days). |
| PBS, HEPES, Tris | 7.0 - 8.0 | 37°C | Good | Generally stable, but prolonged incubation (weeks) may lead to minor degradation. |
| Acetate, Citrate | 4.0 - 6.0 | 4°C - 25°C | Moderate | Slow, acid-catalyzed hydrolysis of the ether linkage is possible over extended periods. |
| Acetate, Citrate | 4.0 - 6.0 | 37°C | Low to Moderate | Increased potential for acid-catalyzed hydrolysis. Stability should be experimentally verified. |
| Highly Acidic (e.g., HCl) | < 4.0 | > 25°C | Low | Significant degradation of both the ether linkage and the propargyl group is likely.[7] |
| Basic (e.g., Carbonate) | > 8.0 | 4°C - 37°C | High | Ether linkages are stable under basic conditions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Failed or inefficient "click" chemistry reaction (CuAAC) | 1. Degradation of this compound: Unlikely unless stored or used in harsh acidic conditions. 2. Inactivated Copper Catalyst: Oxidation of Cu(I) to Cu(II). 3. Poor Quality Reagents: Azide partner is impure or degraded; reducing agent (e.g., sodium ascorbate) is old. 4. Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent. | 1. Confirm the integrity of your this compound stock using a fresh sample or by analytical methods (see protocol below). 2. Use a freshly prepared copper catalyst solution or increase the amount of reducing agent. Ensure the reaction is deoxygenated. 3. Use high-purity, fresh reagents. 4. Optimize reaction conditions. CuAAC reactions often work best in a pH range of 4-7. |
| Appearance of unexpected peaks in HPLC or extra signals in NMR | 1. Presence of Degradation Products: Possible if the compound was exposed to acidic conditions and/or high temperatures. 2. Peroxide Formation: Long-term storage with exposure to air. 3. Impurities in the Starting Material. | 1. Analyze the sample by mass spectrometry to identify the unexpected species. Compare with the expected masses of degradation products (ethylene glycol, propargyl alcohol). 2. Test for peroxides using peroxide test strips. If positive, the material may need to be purified or a fresh vial should be used. 3. Check the certificate of analysis for your lot of this compound. |
| Inconsistent experimental results between batches | 1. Variability in the quality of this compound. 2. Different storage or handling conditions of the stock solution. | 1. Qualify each new lot of the reagent before use in critical experiments. 2. Prepare fresh stock solutions and adhere to consistent storage protocols (-20°C, protected from light). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to quantitatively assess the stability of this compound over time in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Aqueous buffer of interest (e.g., 1x PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) (optional, for mobile phase)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO or ACN).
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). This is your T=0 sample.
3. Incubation:
-
Aliquot the working solution into several vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Protect the samples from light during incubation.
4. Sample Analysis:
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), take one vial from incubation.
-
If necessary, quench any potential reaction by freezing the sample at -80°C until analysis.
-
Analyze the sample by reverse-phase HPLC. A typical method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to elute the compound, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at a low wavelength (e.g., 210-220 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10-20 µL
-
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
References
- 1. dempochem.com [dempochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bis-propargyl-PEG1 and DBCO Linkers for Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of linker is a critical determinant for the success of novel therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison between two prominent classes of linkers: the terminal alkyne-containing Bis-propargyl-PEG1 and the strained alkyne Dibenzocyclooctyne (DBCO) linkers. This analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific bioconjugation needs.
At a Glance: this compound vs. DBCO Linkers
| Feature | This compound (via CuAAC) | DBCO Linkers (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications[1] |
| Reaction Kinetics | Generally very fast | Fast, but can be slower than CuAAC |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range | Physiological temperature and pH[2] |
| Side Reactions | Potential for reactive oxygen species (ROS) generation, which can damage biomolecules. | Some cyclooctynes may react with thiols.[3] |
| Cost of Alkyne | Generally less expensive | Can be significantly more expensive |
Reaction Mechanisms: A Tale of Two "Clicks"
The core difference between this compound and DBCO linkers lies in the type of "click chemistry" they employ to react with azide-functionalized molecules. Both reactions result in the formation of a highly stable triazole ring, but the activation method is fundamentally different.
This compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a homobifunctional linker featuring two terminal alkyne groups.[4][5][6] These alkynes readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] The copper catalyst activates the terminal alkyne, enabling a rapid and highly regioselective reaction with an azide to form a 1,4-disubstituted triazole.[8]
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bis-propargyl-PEG1 Conjugation: A Comparative Guide to Efficiency Analysis
For researchers, scientists, and drug development professionals engaged in creating advanced bioconjugates, the precise and efficient validation of conjugation is paramount. This guide provides a comprehensive comparison of analytical methods to determine the conjugation efficiency of Bis-propargyl-PEG1, a homobifunctional linker utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key type of "click chemistry."[1] We present supporting experimental data, detailed protocols for key validation techniques, and a comparative overview of alternative linker technologies.
Performance Comparison of Bioconjugation Linkers
The efficiency of a bioconjugation reaction is a critical parameter, directly impacting the yield and homogeneity of the final product. While specific efficiencies can vary based on the biomolecules and reaction conditions, the CuAAC reaction employed by this compound is known for its high yields, often exceeding 80-90%.[2][3] The following table provides a comparative overview of the conjugation efficiency of different linker chemistries.
| Linker Chemistry | Reactive Groups | Typical Conjugation Efficiency | Key Advantages | Key Disadvantages |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne (e.g., this compound) + Azide | >85%[2][3] | High efficiency and specificity, bio-orthogonal reaction.[4] | Requires a copper catalyst which may need to be removed from the final product.[4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., BCN, DBCO) + Azide | >90% | Copper-free click chemistry, very high specificity.[5] | Reagents can be more complex and expensive than traditional click chemistry reagents.[5] |
| NHS Ester Chemistry | N-hydroxysuccinimide Ester + Primary Amine (e.g., Lysine) | 60-80% | Well-established and widely used chemistry. | Can result in a heterogeneous mixture of products due to multiple lysine residues on a protein. |
| Maleimide Chemistry | Maleimide + Thiol (e.g., Cysteine) | >90% | Site-specific conjugation to cysteine residues. | Potential for maleimide hydrolysis and thiol-maleimide exchange. |
Experimental Protocols for Validation
Accurate determination of conjugation efficiency requires robust analytical methods. Below are detailed protocols for three common techniques: High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is a powerful tool for quantifying the extent of conjugation by separating the conjugated product from unreacted starting materials.[6]
Protocol for Reversed-Phase HPLC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the conjugated protein sample at a concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Prepare a standard of the unconjugated protein at the same concentration.
-
If necessary, desalt the samples using a desalting column to remove any interfering salts from the conjugation reaction.
-
-
Chromatographic Conditions:
-
Column: C4 or C8 reversed-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm and mass spectrometry.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated protein and the conjugated product in the chromatograms.
-
Calculate the conjugation efficiency as the percentage of the conjugated product relative to the total protein (conjugated + unconjugated).
-
The mass spectrometer will confirm the identity of the peaks by determining the molecular weight of the unconjugated protein and the PEGylated conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight, providing a clear visual assessment of conjugation success.[7] The conjugated protein will migrate slower than the unconjugated protein due to the increased mass of the attached PEG linker.
Protocol for SDS-PAGE Analysis:
-
Sample Preparation:
-
Prepare samples of the conjugation reaction at different time points, a negative control (no this compound), and the unconjugated protein.
-
Mix approximately 10-15 µg of each protein sample with 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
Image the gel using a gel documentation system.
-
-
Data Analysis:
-
Compare the lanes containing the conjugation reaction to the unconjugated protein control. A new, higher molecular weight band corresponding to the PEGylated protein should be visible.
-
The intensity of the unconjugated protein band should decrease as the conjugation reaction proceeds.
-
Densitometry software can be used to quantify the relative amounts of conjugated and unconjugated protein to estimate the conjugation efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the degree of PEGylation by comparing the integrals of signals from the PEG chain and the protein.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Lyophilize the purified conjugated protein to remove water.
-
Dissolve the lyophilized sample in a deuterated solvent (e.g., D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio (typically >1 mg/mL).
-
Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TMSP) for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals of the PEG methylene protons (typically around 3.6 ppm) and specific, well-resolved proton signals from the protein (e.g., aromatic protons between 6.5-8.0 ppm).
-
Integrate the area of the PEG signal and a known protein signal.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow for validating conjugation efficiency and a comparison of the different analytical methods.
Caption: Experimental workflow for this compound conjugation and subsequent validation.
Caption: Comparison of key attributes of different analytical methods for conjugation validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
The Strategic Advantage of Bis-propargyl-PEG1 in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are pivotal in the advancement of targeted protein degradation. The linker, the component that connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the diverse array of available linkers, Bis-propargyl-PEG1, a short polyethylene glycol (PEG) linker functionalized with two propargyl groups, offers distinct advantages, particularly in the context of modular and efficient PROTAC synthesis via "click chemistry."
This guide provides a comprehensive comparison of this compound with other commonly used linkers in PROTAC design, supported by experimental data and detailed protocols.
Unveiling the Power of "Click Chemistry" with this compound
This compound is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool for the rapid and modular synthesis of PROTAC libraries.[2] The two propargyl (alkyne) groups on this compound allow for the straightforward and robust connection of an azide-functionalized warhead (targeting the protein of interest) and an azide-functionalized E3 ligase ligand, forming stable triazole linkages.[2]
This "click chemistry" approach presents several advantages over traditional synthetic methods, such as amide bond formation:
-
Efficiency and Speed: CuAAC reactions are typically high-yielding and proceed rapidly under mild conditions, accelerating the synthesis of diverse PROTAC libraries.[2][3]
-
Modularity and Versatility: The ability to easily swap different azide-containing warheads and E3 ligase ligands allows for the rapid exploration of structure-activity relationships (SAR) to identify optimal PROTAC candidates.[2]
-
Biocompatibility: The reaction conditions are generally well-tolerated by a wide range of functional groups, minimizing the need for complex protection and deprotection steps.[3]
Comparative Analysis of Linker Technologies
The choice of linker significantly impacts a PROTAC's performance. Here, we compare the properties and performance of PROTACs synthesized using "click chemistry" enabled by alkynyl linkers like this compound against those with traditional alkyl and longer-chain PEG linkers.
| Linker Type | Key Advantages | Key Disadvantages |
| This compound (via Click Chemistry) | - Rapid and efficient synthesis: Facilitates high-throughput screening of PROTAC libraries.[2][3]- Modular design: Allows for easy interchange of warheads and E3 ligase ligands.[2]- Improved solubility: The short PEG unit enhances aqueous solubility compared to purely alkyl linkers.[4]- Metabolic stability: The resulting triazole linkage is generally stable to metabolism.[2] | - Introduction of a heteroaromatic triazole ring may impact physicochemical properties and cell permeability in some cases. |
| Alkyl Linkers | - Synthetic accessibility: Simple and straightforward to synthesize.[5]- Chemical stability: Generally stable under physiological conditions.[5] | - Hydrophobicity: Can lead to poor aqueous solubility and reduced cell permeability.[5]- Potential for non-specific binding: The hydrophobic nature may increase off-target interactions.[5] |
| Longer PEG Linkers | - Enhanced hydrophilicity: Significantly improves aqueous solubility and can improve cell permeability.[4]- Increased flexibility: May allow for better ternary complex formation in some cases. | - Reduced metabolic stability: More susceptible to oxidative metabolism.[4]- Synthetic complexity: Can be more challenging and costly to synthesize compared to alkyl linkers.[4]- Potential for entropic penalty: Excessive flexibility can sometimes hinder stable ternary complex formation. |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs where only the linker is varied are not always available in the literature. However, we can compare the performance of well-characterized PROTACs that utilize different linker technologies to highlight the potential impact of the linker on degradation efficiency.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line |
| dBET1 [3] | BRD4 | Cereblon | Click Chemistry-derived triazole | 8 nM | >90% | 22Rv1 |
| MZ1 [3] | BRD4 | VHL | Traditional amide-linked | 25 nM | >90% | HeLa |
| Representative Alkyl Linker PROTAC | BRD4 | Cereblon | Alkyl Chain | ~100-500 nM | Variable | Various |
| Representative Longer PEG Linker PROTAC | BRD4 | Cereblon | PEG Chain (e.g., PEG4) | < 0.5 µM | >90% | H661 |
Caption for Table: Performance data for representative BRD4-degrading PROTACs. Note that direct comparisons should be made with caution due to variations in E3 ligase, cell lines, and experimental conditions. The data for dBET1, which utilizes a click chemistry-derived linker, demonstrates potent degradation.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound via CuAAC ("Click Chemistry")
This protocol describes a general procedure for the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. This requires the prior synthesis of an azide-functionalized warhead and an azide-functionalized E3 ligase ligand.
Materials:
-
Azide-functionalized warhead (1 equivalent)
-
Azide-functionalized E3 ligase ligand (1 equivalent)
-
This compound (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere (nitrogen or argon), dissolve the azide-functionalized warhead and the azide-functionalized E3 ligase ligand in a suitable solvent.
-
Addition of this compound: Add this compound to the reaction mixture.
-
Catalyst Addition: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture. Subsequently, add a solution of copper(II) sulfate pentahydrate in water.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by an appropriate analytical method, such as LC-MS, to confirm the formation of the desired PROTAC.
-
Purification: Upon completion, purify the PROTAC using standard chromatographic techniques, such as reversed-phase HPLC, to obtain the final product of high purity.
Protocol 2: Western Blotting to Assess Target Protein Degradation
This is a standard method to quantify the amount of target protein remaining after PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation based on size. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Mandatory Visualizations
Caption: Comparison of PROTAC synthesis workflows.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Linker Technologies: Cleavable vs. Non-Cleavable Linkers and the Rise of Bioorthogonal Chemistry with Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker that connects the targeting moiety to the payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers, with a special focus on the emerging role of bioorthogonal linkers like Bis-propargyl-PEG1, supported by experimental data and detailed methodologies.
Introduction to Linker Technologies
Linkers are not merely spacers; they are sophisticated chemical entities designed to ensure that a potent payload remains inactive until it reaches its intended target.[1] The ideal linker provides a stable connection in the systemic circulation to minimize off-target toxicity, followed by efficient release of the active payload at the desired site of action.[1][2] Broadly, these linkers are categorized into two main classes: cleavable and non-cleavable.[]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent in the target microenvironment or within the target cells.[4] This triggered release mechanism is a key advantage, enabling the delivery of the payload in its most active form.
There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences, such as the widely used valine-citrulline (Val-Cit) motif, that are recognized and cleaved by proteases like cathepsin B, which is often overexpressed in the lysosomes of tumor cells.[4]
-
pH-Sensitive Linkers: These linkers, which often contain hydrazone bonds, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]
-
Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of the reducing agent glutathione (GSH).[4]
A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[5] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[6][7] However, a potential drawback is the risk of premature payload release in circulation, which can lead to off-target toxicity.[8][9]
Non-Cleavable Linkers: Stability and Controlled Degradation
In contrast, non-cleavable linkers form a stable covalent bond between the targeting molecule and the payload.[2] Payload release is not dependent on environmental triggers but rather on the complete lysosomal degradation of the targeting moiety, typically an antibody.[4] This process releases the payload with the linker and a residual amino acid still attached.[10]
The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[10] Studies have indicated that ADCs with non-cleavable linkers often exhibit better performance in vivo compared to their cleavable counterparts.[10] However, the released payload-linker-amino acid complex may have reduced cell permeability and potentially altered activity compared to the native payload.[2] Consequently, the bystander effect is often limited with non-cleavable linkers.[2][5]
This compound: A Bioorthogonal Approach
This compound is a homobifunctional linker that contains a single polyethylene glycol (PEG) unit flanked by two propargyl groups.[11][12] The propargyl groups are terminal alkynes that can react with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[11] This reaction forms a stable triazole ring, effectively creating a non-cleavable linkage.[13]
While prominently used in the synthesis of PROTACs, PEGylated linkers with terminal alkynes are also applicable in the construction of ADCs.[11][14] The PEG component of the linker can enhance the solubility and stability of the conjugate and prolong its circulation half-life.[15][16][]
When used in an ADC, a this compound-based linker, once reacted, would be classified as a non-cleavable linker due to the stability of the triazole linkage. This offers the benefits of high stability and predictable pharmacokinetics. The bioorthogonal nature of the click chemistry reaction allows for highly specific and efficient conjugation, potentially leading to more homogeneous ADC products.
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the performance of a bioconjugate. The following tables summarize key quantitative parameters for cleavable, non-cleavable, and this compound-type linkers based on published data.
| Parameter | Cleavable Linkers (e.g., Val-Cit) | Non-Cleavable Linkers (e.g., SMCC) | This compound (Click Chemistry) | References |
| Plasma Stability | Moderate to High | High | Very High (Triazole stability) | [8],[10] |
| Payload Release Mechanism | Enzymatic, pH, or Redox-sensitive | Proteolytic degradation of antibody | Proteolytic degradation of antibody | [4],[10] |
| Released Payload Form | Unmodified, active payload | Payload + linker + amino acid | Payload + linker + amino acid | [4],[10] |
| Bystander Effect | Yes (payload dependent) | Limited to None | Limited to None | [5],[6],[2] |
| Homogeneity (DAR) | Can be heterogeneous | Can be heterogeneous | Potentially more homogeneous | [18] |
| Off-target Toxicity Risk | Higher potential for premature release | Lower due to high stability | Lower due to high stability | [8],[10] |
Table 1. Comparative Performance Characteristics of Linker Types.
| Linker Type | Example | Half-life of ADC in Plasma | In Vitro Cytotoxicity (IC50) | References |
| Cleavable (Protease) | Trastuzumab-vc-MMAE | Variable, payload dependent | Potent (nM range) | [19] |
| Non-Cleavable | Trastuzumab-MCC-DM1 (Kadcyla®) | ~3-4 days (in patients) | Potent (nM range) | [10] |
| PEGylated (general) | ZHER2-PEG10K-MMAE | 11.2-fold increase vs. non-PEGylated | 22-fold reduction vs. non-PEGylated | [20],[21] |
Table 2. Exemplary Quantitative Data for Different Linker Strategies. (Note: Direct head-to-head comparative data for this compound in an ADC context is limited. PEGylation data is provided for context on the potential impact of the PEG moiety.)
Signaling Pathways and Experimental Workflows
Mechanism of Action for Different Linker Types
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow for Comparing Linker Stability
Caption: Workflow for the comparative stability analysis of different ADC linkers.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of ADCs with different linkers in plasma and quantify the rate of payload deconjugation.
Methodology:
-
ADC Preparation: Synthesize and purify ADCs with the cleavable, non-cleavable, and this compound linkers, ensuring comparable drug-to-antibody ratios (DAR).[18]
-
Incubation: Incubate each ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Quantification:
-
Intact ADC: Use an affinity-capture LC-MS method to quantify the concentration of the intact ADC at each time point.[22]
-
Total Antibody: Employ a standard ELISA to measure the total antibody concentration.[22]
-
Free Payload: Use LC-MS/MS to quantify the amount of prematurely released payload in the plasma supernatant after protein precipitation.[8]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point and determine the half-life of the ADC in plasma.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and pharmacokinetic profile of ADCs with different linkers in an animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as female BALB/c mice.
-
Dosing: Administer a single intravenous (IV) dose of each ADC (e.g., 5 mg/kg) to a cohort of mice.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-injection). Process the blood to obtain plasma.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life for both the total antibody and the intact ADC.
In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To compare the potency of the ADCs and their ability to induce bystander killing of antigen-negative cells.
Methodology:
-
Cell Lines: Use a pair of cell lines: one that is antigen-positive and one that is antigen-negative.
-
Monoculture Cytotoxicity:
-
Plate the antigen-positive cells and treat with serial dilutions of each ADC for 72-96 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for each ADC.
-
-
Co-culture Bystander Assay:
-
Co-culture the antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).[6]
-
Treat the co-culture with a concentration of each ADC that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.
-
After 72-96 hours, quantify the viability of the antigen-negative cell population, for example, by flow cytometry if the antigen-negative cells express a fluorescent protein.[6]
-
-
Data Analysis: Compare the reduction in viability of the antigen-negative cells in the co-culture treated with the different ADCs to determine the extent of the bystander effect.
Conclusion
The selection of a linker is a critical decision in the design of targeted therapeutics, with a direct impact on the stability, efficacy, and safety of the final conjugate. Cleavable linkers offer the advantage of releasing an unmodified payload and the potential for a powerful bystander effect, but they may carry a risk of premature deconjugation.[2] Non-cleavable linkers provide superior plasma stability, often leading to a better safety profile, but they release a modified payload and have a limited bystander effect.[2][10]
This compound, as a tool for click chemistry, represents a robust method for creating stable, non-cleavable linkages with the added benefits of PEGylation, such as improved solubility and pharmacokinetics.[] The high efficiency and specificity of click chemistry can also contribute to the generation of more homogeneous conjugates.
Ultimately, the optimal linker strategy is context-dependent and must be tailored to the specific target, payload, and desired therapeutic outcome. A thorough understanding and empirical evaluation of these different linker technologies are paramount for the development of the next generation of highly effective and safe targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 13. Bis-propargyl-PEG18|COA [dcchemicals.com]
- 14. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. purepeg.com [purepeg.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxicity of Bis-propargyl-PEG1 and its Byproducts: A Guide for Researchers
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential cytotoxicity of Bis-propargyl-PEG1 and its associated byproducts. This analysis is based on available data for structurally similar compounds to infer potential biological effects and outlines experimental protocols for direct evaluation.
Executive Summary
Introduction to this compound
This compound is a homobifunctional linker molecule featuring a single polyethylene glycol (PEG) unit with a propargyl group at each terminus. The terminal alkyne on the propargyl groups makes it a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its primary application is in bioconjugation, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to link a target-binding ligand to an E3 ligase-recruiting ligand. Given its increasing use in the development of therapeutics and biological probes, understanding its potential cytotoxicity is of critical importance.
Comparative Cytotoxicity Analysis
In the absence of direct data, the potential cytotoxicity of this compound and its byproducts can be inferred by examining its structural components and likely reaction products.
Polyethylene Glycol (PEG) Derivatives
PEG is generally recognized as a biocompatible polymer with low toxicity and is widely used in FDA-approved pharmaceuticals.[1] However, the toxicological profile of PEG derivatives can be influenced by factors such as molecular weight and the nature of the end-groups.
-
General Biocompatibility : Most PEG oligomers are considered safe and exhibit minimal cytotoxicity.[2]
-
End-Group-Dependent Toxicity : Certain PEG-based monomers, such as triethylene glycol (TEG), poly(ethylene glycol) methyl ether acrylate (mPEGA), and poly(ethylene glycol) methyl ether methacrylate (mPEGMA), have been shown to induce cytotoxic effects in vitro.[3]
Table 1: Summary of In Vitro Cytotoxicity for Various PEG Derivatives
| Compound/Derivative | Cell Line(s) | Key Observation | Reference(s) |
| Most PEG Oligomers | Various | Generally low to no cytotoxicity | [2] |
| Triethylene Glycol (TEG) | L929 | Cytotoxic at high concentrations | [3] |
| mPEGA and mPEGMA | HeLa, L929 | Demonstrated clear cytotoxicity | [3] |
Propargyl Group-Containing Compounds
The propargyl group is a reactive chemical moiety that can participate in various chemical reactions. Its inclusion in a molecule can impart biological activity, including cytotoxicity.
-
Variable Cytotoxicity : The cytotoxic effects of compounds containing propargyl groups are highly dependent on the overall molecular structure. Some novel synthetic compounds bearing propargyl groups have shown potent anti-cancer activity.
1,2,3-Triazole Compounds (Potential Byproducts)
The reaction of this compound with an azide-containing molecule via CuAAC results in the formation of a 1,2,3-triazole ring. This heterocyclic scaffold is a common feature in many biologically active compounds.
-
Broad Range of Activity : 1,2,3-triazole derivatives have been shown to exhibit a wide spectrum of biological activities, with many being investigated as potential anti-cancer agents.
-
Selectivity : Importantly, some triazole compounds have demonstrated selective cytotoxicity towards cancer cells while showing minimal effects on normal, non-cancerous cell lines.
Table 2: Comparative IC50 Values for Representative 1,2,3-Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference(s) |
| Steroidal triazoles | A2780 (Ovarian Cancer) | ~1 | [2] |
| Triazole-linked tetrahydrocurcumin | HCT-116 (Colon Cancer) | 1.09 | [4] |
| Novel triazole derivative | MCF-7 (Breast Cancer) | 5.71 | [2] |
| Novel triazole derivative | HEK 293 (Normal Kidney) | Non-toxic | [2] |
Experimental Protocols for Cytotoxicity Evaluation
To ascertain the cytotoxic profile of this compound and its specific byproducts, a series of standardized in vitro assays are recommended.
General Experimental Workflow
Caption: A generalized workflow for the in vitro assessment of cytotoxicity.
Key Experimental Methodologies
3.2.1. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition : Treat cells with a range of concentrations of the test article and incubate for 24, 48, or 72 hours.
-
MTT Reagent : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
3.2.2. Cell Membrane Integrity Assessment (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.
-
Cell Treatment : Treat cells as described for the MTT assay.
-
Supernatant Transfer : After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction Mix : Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation : Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition : Measure the absorbance at 490 nm.
3.2.3. Apoptosis Detection
To determine if cytotoxicity is mediated by apoptosis, specific assays can be employed:
-
Caspase Activity Assays : These assays measure the activity of key apoptotic enzymes (e.g., caspase-3, -7, -8, -9) using specific substrates that become fluorescent or colorimetric upon cleavage.
-
TUNEL Assay : The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Signaling Pathway Analysis
There is currently no information available regarding the specific cellular signaling pathways that may be modulated by this compound or its byproducts. Should cytotoxicity be observed, further investigation into the underlying mechanism would be warranted.
References
A Comparative Analysis of Polyethylene Glycol (PEG) Linkers of Varying Lengths in Bioconjugation and Drug Delivery
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). Among the various types of linkers, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties, including high water solubility, biocompatibility, and non-immunogenicity.[1] The length of the PEG linker is a crucial parameter that can profoundly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of the conjugate.[1][2] This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to aid researchers in selecting an optimal linker for their specific drug delivery application.
The Influence of PEG Linker Length on Bioconjugate Performance
The length of a PEG linker can modulate several key attributes of a drug conjugate. A delicate balance must be achieved between linker stability in systemic circulation and efficient payload release at the target site.[1] Shorter linkers may enhance stability by positioning the payload within the steric shield of the antibody, while longer linkers can improve solubility, especially for hydrophobic payloads, and potentially reduce aggregation.[1][3]
The incorporation of hydrophilic PEG linkers can mitigate the hydrophobicity of a cytotoxic payload, which in turn can reduce the propensity for aggregation and improve the solubility of the bioconjugate.[2] This is particularly crucial for ADCs with a high drug-to-antibody ratio (DAR). The configuration of the PEG moiety, such as a pendant versus a linear arrangement, can also impact stability and pharmacokinetics.[3]
The length of the PEG linker significantly impacts the pharmacokinetic profile of a bioconjugate. Longer PEG chains are generally associated with a longer circulation half-life.[1] However, this relationship is not always linear, and an optimal length may exist. One study found that a shorter PEG8 linker resulted in faster blood clearance compared to its non-PEGylated counterpart, while maintaining tumor uptake, which is beneficial for imaging applications.[1] Conversely, another study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.[2]
The in vitro cytotoxicity of an ADC is a crucial measure of its potency. The linker length can influence this, although the effect can be complex and may depend on the specific cell line and payload. There is evidence to suggest an optimal window of PEG length, with one study indicating a plateauing effect from PEG8 upwards in reducing non-specific cellular uptake.[1]
In vivo studies have demonstrated a more direct correlation between PEG linker length and therapeutic efficacy. For instance, in a study with folate-linked liposomal formulations, the level of tumor accumulation of particles in vivo significantly increased when the length of the PEG-linker was increased.[4][5] This led to a greater reduction in tumor size for the formulation with the longest PEG linker (10K).[4][5] Similarly, a study on ADCs with varying PEG chain lengths in the drug-linker showed that ADCs with 8, 12, and 24 PEG units provided a significantly greater reduction in tumor weights (75-85%) compared to those with 2 and 4 PEG units (35-45%).[6]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different PEG linker lengths.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| PEG Linker Length | Plasma Clearance | Tumor Exposure | Tumor Weight Reduction (%) | Reference |
| Non-PEGylated | - | - | 11 | [6] |
| 2 PEG units | - | Similar to 4 PEG units | 35-45 | [6] |
| 4 PEG units | - | Similar to 2 PEG units | 35-45 | [6] |
| 8 PEG units | Lower than 2 & 4 PEG units | Significantly higher than 2 & 4 PEG units | 75-85 | [6] |
| 12 PEG units | Lower than 2 & 4 PEG units | Similar to 8 & 24 PEG units | 75-85 | [6] |
| 24 PEG units | Lower than 2 & 4 PEG units | Similar to 8 & 12 PEG units | 75-85 | [6] |
Table 2: Effect of PEG Linker Length on Folate-Linked Liposome Tumor Accumulation and Antitumor Activity
| PEG Linker Length (Da) | Tumor Accumulation | Tumor Size Reduction (%) | Reference |
| 2000 (2K) | - | < Dox/FL-10K | [4][5] |
| 5000 (5K) | - | < Dox/FL-10K | [4][5] |
| 10000 (10K) | Significantly increased with length | >40% | [4][5] |
Table 3: Effect of PEG Linker Length on Nanocarrier Uptake in Dendritic Cells
| PEG Linker Length (kDa) | Cellular Uptake by DC2.4 cells | Reference |
| 0.65 | Highest | [7] |
| 2 | Weakest | [7] |
| 5 | Intermediate | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or the release of free payload over time.[1]
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken and processed to separate the ADC from plasma proteins. This can be achieved by methods such as protein A/G affinity chromatography or size-exclusion chromatography (SEC).
-
Analysis: The amount of intact ADC and/or released payload is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
-
Data Interpretation: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the stability profile of the ADC.
This assay measures the potency of an ADC in killing cancer cells that express the target antigen.
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with serial dilutions of the ADC for a specific duration (e.g., 72-96 hours).
-
Cell Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The cell viability data is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the ADC required to inhibit cell growth by 50%.
These studies evaluate the distribution of the ADC in different organs and its ability to inhibit tumor growth in an animal model.
-
Animal Model: Tumor-bearing xenograft mice are typically used. The tumors are established by subcutaneously injecting human cancer cells into immunodeficient mice.[6]
-
ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC, often via intravenous injection.
-
Biodistribution: For biodistribution studies, the ADC is often radiolabeled. At various time points after administration, the animals are euthanized, and the radioactivity in different organs (tumor, liver, spleen, kidney, etc.) is measured to determine the ADC's distribution profile.[6]
-
Efficacy: For efficacy studies, tumor growth is monitored over time by measuring the tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for the different treatment groups to assess the anti-tumor efficacy of the ADCs. The biodistribution data is typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing different length PEG linkers in ADCs.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their physicochemical properties, pharmacokinetics, and therapeutic efficacy. While longer PEG linkers generally lead to improved solubility and longer circulation times, an optimal length often needs to be determined empirically for each specific application. Shorter linkers may be advantageous in certain contexts, such as for imaging agents where faster clearance is desirable. The data presented in this guide highlights the importance of a systematic evaluation of different PEG linker lengths during the development of novel bioconjugates to achieve the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
Bis-propargyl-PEG1: A Versatile Linker for Advanced Biomedical Applications
For researchers, scientists, and drug development professionals, the strategic selection of chemical linkers is paramount in the design of sophisticated biomaterials and therapeutics. Among the diverse array of available options, Bis-propargyl-PEG1, a short-chain polyethylene glycol (PEG) derivative end-functionalized with two propargyl groups, has emerged as a valuable tool in bioconjugation, drug delivery, and the formation of hydrogels. Its utility is primarily derived from the presence of terminal alkyne groups, which are amenable to highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide provides a comparative analysis of this compound in its key applications, presenting quantitative data where available, detailed experimental protocols for representative applications, and visualizations of relevant biological pathways and experimental workflows.
Comparison of this compound in Key Applications
The bifunctional nature of this compound makes it a versatile building block for creating complex molecular architectures. Below, we compare its performance and characteristics in three major applications: as a linker in Proteolysis Targeting Chimeras (PROTACs), as a crosslinker in bioconjugation, and as a precursor for hydrogel formation.
As a Linker in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a critical role in the efficacy of the PROTAC.
| Feature | This compound | Alkyl Chain Linkers | Longer PEG Chain Linkers (e.g., PEG3, PEG4) |
| Synthesis | Readily incorporated via CuAAC with azide-modified ligands. | Typically incorporated via standard amide or ether bond formation. | Incorporated via similar methods to this compound, often requiring multi-step synthesis for the linker itself. |
| Solubility | The short PEG chain provides a degree of hydrophilicity, potentially improving the solubility of the final PROTAC molecule. | Can be highly hydrophobic, potentially leading to poor solubility and aggregation of the PROTAC. | Increased number of ethylene glycol units significantly enhances aqueous solubility. |
| Flexibility & Ternary Complex Formation | Offers a degree of rotational freedom, which can be advantageous for the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). | Rigidity or excessive flexibility can hinder optimal ternary complex formation. | Increased flexibility may lead to a higher entropic penalty upon binding, but can also allow for more diverse binding modes. |
| Cell Permeability | The small size and moderate polarity are generally favorable for passive diffusion across cell membranes. | High lipophilicity can improve passive diffusion, but can also lead to non-specific binding and off-target effects. | Increased molecular weight and hydrophilicity can negatively impact cell permeability. |
| Metabolic Stability | The ether linkages in the PEG backbone are generally stable to metabolic degradation. | Alkyl chains are generally metabolically stable. | Similar metabolic stability to this compound. |
Experimental Protocol: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of an azide-modified ligand, followed by a CuAAC "click" reaction to attach the second, alkyne-modified ligand.
Materials:
-
Ligand 1 with a free amine group and a terminal azide (Ligand1-N3)
-
Ligand 2 with a free amine group (Ligand2-NH2)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Propargyl-PEG1-Ligand 2
-
Dissolve Ligand2-NH2 (1.0 eq), this compound (1.1 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Propargyl-PEG1-Ligand 2.
Step 2: PROTAC Synthesis via CuAAC
-
Dissolve Propargyl-PEG1-Ligand 2 (1.0 eq) and Ligand1-N3 (1.1 eq) in a mixture of t-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 (0.1 eq) and THPTA (0.1 eq) in water.
-
Add the copper catalyst solution to the reaction mixture, followed by a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).
Workflow for PROTAC Synthesis
Safety Operating Guide
Proper Disposal of Bis-propargyl-PEG1: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
I. Understanding the Compound: Safety and Handling
Bis-propargyl-PEG1 is a polyethylene glycol (PEG)-based linker molecule utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While PEG compounds are generally considered to have low toxicity, the propargyl groups can introduce specific chemical hazards. Related propargyl compounds, such as propargyl ether, are known to be flammable and can form explosive peroxides over time. Therefore, it is prudent to handle this compound with care.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from heat, sparks, and strong oxidizing agents.[1] The recommended storage temperature is often -20°C for long-term stability.[1]
-
Contamination: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
II. Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound, both in its pure form and as waste mixed with other laboratory materials, must be conducted in accordance with institutional and local regulations. The following steps provide a general framework for safe disposal.
Step 1: Waste Characterization
Before initiating disposal, it is critical to characterize the waste stream. Determine if the this compound waste is:
-
Uncontaminated: Pure, unused, or expired this compound.
-
Contaminated: Mixed with solvents, reaction byproducts, or other hazardous chemicals.
If the waste is contaminated with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and chemically compatible container. The container should be kept securely closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List all other components of the waste mixture with their approximate concentrations.
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials. For example, avoid mixing with strong acids, bases, or oxidizing agents unless it is part of a specific neutralization or deactivation procedure.
Step 3: Disposal of Uncontaminated this compound
For pure or uncontaminated this compound, the recommended disposal method is to treat it as a chemical waste product.
-
Packaging: Ensure the material is in a sealed, clearly labeled container.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste contractor.
Step 4: Disposal of Contaminated this compound
Waste containing this compound mixed with other substances must be handled as hazardous waste.
-
Liquid Waste: If dissolved in a solvent, collect the solution in a sealed, labeled container. Do not dispose of it down the drain.
-
Solid Waste: Absorb liquid spills with an inert material like sand or vermiculite.[2] Sweep the absorbent material into a designated solid waste container. Contaminated lab materials (e.g., gloves, wipes) should also be placed in this container.
-
Disposal: Arrange for disposal through your institution's EHS department.
III. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes the known properties of this compound and related safety information for similar chemicals.
| Property | This compound | Propargyl Ether (for comparison) |
| CAS Number | 40842-04-4 | 6921-27-3 |
| Molecular Formula | C8H10O2 | C6H6O |
| Known Hazards | Not officially classified, treat as potentially hazardous. | Flammable liquid and vapor, Harmful if swallowed.[3][4] |
| Storage Temperature | -20°C (long-term) | 2-8°C |
| Disposal Consideration | As hazardous chemical waste. | As flammable liquid hazardous waste. |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
This guide provides a conservative and safety-first approach to the disposal of this compound. Always consult your institution's specific safety and disposal protocols and contact your EHS department for guidance. By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling Bis-propargyl-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bis-propargyl-PEG1, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[3][4] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[3] A face shield is recommended for splash hazards.[3] |
| Hand Protection | Gloves | Nitrile gloves are recommended.[3] Consider double-gloving for enhanced protection.[5][6] Dispose of contaminated gloves immediately.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3][7] Ensure sleeves are tucked into gloves.[4] |
| Respiratory | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[7][8] If dusts or aerosols may be generated, use an appropriate respirator. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are required to protect against spills and falling objects.[3][4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ensure easy access to an emergency eyewash station and safety shower.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[7]
-
Recommended storage is at -20°C for long-term stability.[9][10]
-
For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere, is advised.[1]
-
Store away from heat, ignition sources, and incompatible materials.[7]
Handling:
-
Avoid all personal contact, including inhalation.[7]
-
Prevent the formation of dust and aerosols.[11]
-
Wash hands thoroughly after handling.[12]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be treated as hazardous waste.[13][14] Segregate this waste from non-hazardous laboratory trash.[13][14]
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[14]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][14] Do not dispose of this compound down the drain.[11][15]
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[13]
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
-
Preparation and Pre-Handling Check:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure the availability and proper condition of all required PPE.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on the first pair of nitrile gloves.
-
If the procedure warrants, put on a second pair of gloves.
-
-
Handling this compound in a Fume Hood:
-
Perform all weighing, aliquoting, and reaction setups within the fume hood.
-
Handle the compound gently to avoid creating dust or aerosols.
-
Keep the container tightly sealed when not in use.
-
In case of a spill within the fume hood, contain it with an inert absorbent material and dispose of it as hazardous waste.
-
-
Post-Handling Procedures:
-
Securely seal and properly store any remaining this compound.
-
Decontaminate the work area within the fume hood with an appropriate solvent and cleaning materials. Collect all cleaning materials as hazardous waste.
-
-
Doffing and Disposal of PPE:
-
Remove the outer pair of gloves (if applicable) and dispose of them in the designated hazardous waste container.
-
Remove the lab coat, turning it inward to prevent contaminating personal clothing.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Safety and Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pogo.ca [pogo.ca]
- 7. research.uga.edu [research.uga.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester), 2112732-01-9 | BroadPharm [broadpharm.com]
- 10. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 11. targetmol.com [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
